2-Iodo-2-methylpropionitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-iodo-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN/c1-4(2,5)3-6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESYUOJKJZGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338469 | |
| Record name | 2-Iodo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19481-79-9 | |
| Record name | 2-Iodo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-2-methylpropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Iodo-2-methylpropionitrile solubility in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-Iodo-2-methylpropionitrile in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a specialized organoiodine compound recognized for its role as an initiator in controlled radical polymerization techniques.[1] Its molecular architecture, featuring a quaternary carbon center bonded to an iodine atom, a nitrile functional group, and two methyl groups, dictates its physical and chemical behavior, including its solubility.[1] This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, offering predictive insights based on its molecular structure and a detailed protocol for empirical solubility determination. This document is intended for researchers, chemists, and professionals in drug development and polymer science who require a thorough understanding of this compound's solution behavior for experimental design and process optimization.
Molecular Characteristics of this compound
A fundamental understanding of the molecular properties of this compound is crucial for predicting its solubility. The key characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆IN | [1][2][3] |
| Molecular Weight | 195.00 g/mol | [1][2][3] |
| Appearance | Light yellow to brown clear liquid | [2][4] |
| Boiling Point | 62 °C at 15 mmHg | [2][4] |
| Structure and Polarity | The molecule possesses a nitrile group (-C≡N) and a carbon-iodine (C-I) bond, which introduce a significant dipole moment. The opposing electronic effects of the electronegative nitrogen and the large, polarizable iodine atom influence intermolecular interactions.[1] |
The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions. The absence of O-H or N-H bonds means it cannot act as a hydrogen bond donor.
Predicted Solubility in Common Organic Solvents
Based on the molecular characteristics of this compound and the principles of solubility, we can predict its solubility in a range of common organic solvents. Generally, as an alkyl halide, it is expected to be soluble in most organic solvents.[5][6]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Solvents | Toluene, Hexane | High | The synthesis of this compound is often conducted in toluene, where it remains dissolved, indicating good solubility.[1] The dominant intermolecular forces in both the solute and these solvents are London dispersion forces. |
| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile | High | These solvents have significant dipole moments but do not have hydrogen bond donating capabilities. The dipole-dipole interactions between these solvents and this compound are favorable. A procedure for polymerization involving this compound uses THF and DMF for dilution, suggesting good solubility. |
| Polar Protic Solvents | Methanol, Ethanol | Moderate to High | While these solvents are capable of hydrogen bonding, they also exhibit dipole-dipole and dispersion forces that can interact favorably with this compound. The alkyl portion of the alcohols will interact well with the methyl groups of the solute. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | The presence of halogen atoms in both the solute and the solvent leads to similar intermolecular forces, primarily London dispersion and dipole-dipole interactions, promoting solubility. |
| Water | - | Low to Insoluble | Alkyl halides generally exhibit poor solubility in water.[5][6][7] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole and dispersion forces between this compound and water.[5] |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Analytical balance
-
Micropipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid/liquid phase should be clearly visible.
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the mixture to settle for a sufficient time for the undissolved solute to sediment.
-
Carefully withdraw a known volume of the supernatant using a micropipette. To avoid drawing any undissolved solute, it is advisable to use a syringe filter.
-
Dilute the collected aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Workflow for Solubility Determination
Caption: Experimental workflow for the quantitative determination of solubility.
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3][8] It also causes skin and serious eye irritation.[2][3] It is a combustible liquid.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. The compound is also noted to be sensitive to light, air, and heat, and should be stored under an inert gas at temperatures below 0°C.[2]
References
-
Ataman Kimya. (n.d.). 2,2-AZOBISISOBUTYRONITRILE. Retrieved from [Link]
-
Bellevue College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Starshinechemical. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
LibreTexts. (2023). Physical Properties of Alkyl Halides. Retrieved from [Link]
-
LibreTexts. (2019). 7.1 Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Allen. (n.d.). Alkyl halides- Classification, Properties and Methods of Preparation. Retrieved from [Link]
-
Reddit. (2024). alkyl halides solubility. r/OrganicChemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
-
Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]
Sources
- 1. This compound | 19481-79-9 | Benchchem [benchchem.com]
- 2. This compound | Starshinechemical [starshinechemical.com]
- 3. This compound | C4H6IN | CID 549274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 19481-79-9 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. 19481-79-9 | this compound - AiFChem [aifchem.com]
Mechanistic & Kinetic Analysis: Homolytic Cleavage of 2-Iodo-2-methylpropionitrile (CP-I)
[1]
Executive Summary
2-Iodo-2-methylpropionitrile (CP-I) represents a pivotal class of alkyl iodide initiators used in Iodine Transfer Polymerization (ITP) and Reverse Iodine Transfer Polymerization (RITP) .[1] Unlike traditional free-radical initiators (e.g., AIBN, BPO) that decompose irreversibly, CP-I operates via a reversible homolytic cleavage of the carbon-iodine (C-I) bond.[1][2] This unique equilibrium allows CP-I to function as a "dormant" species, regulating the concentration of active radicals to suppress termination events while enabling controlled molecular weight growth.[1]
This technical guide dissects the thermodynamics of the C-I bond cleavage, the kinetic parameters governing the activation/deactivation equilibrium, and provides validated protocols for its synthesis and application in metal-free controlled radical polymerization.[1]
Molecular Architecture & Energetics
The reactivity of CP-I is dictated by the lability of the C-I bond attached to the tertiary carbon.[1]
Bond Dissociation Energy (BDE)
The C-I bond in CP-I is significantly weaker than its brominated or chlorinated analogs.[1] While a standard tertiary C-I bond (e.g., tert-butyl iodide) has a BDE of approximately 50–52 kcal/mol , the presence of the cyano group in CP-I introduces additional resonance stabilization to the resulting 2-cyanopropyl radical.[1]
-
Radical Stabilization: Upon cleavage, the unpaired electron on the tertiary carbon is delocalized into the nitrile
-system.[1] This lowers the bond dissociation energy, estimated to be in the range of 45–48 kcal/mol .[1] -
Implication: This weak bond allows for homolysis at moderate temperatures (60–80°C) or under mild photolytic conditions, making it an ideal transfer agent for RDRP (Reversible Deactivation Radical Polymerization).[1]
Thermodynamic Equilibrium
The fundamental equilibrium governing the utility of CP-I is:
-
Activation (
): Thermal or photochemical homolysis generates the active propagating radical ( ) and the iodine radical ( ).[1] -
Deactivation (
): The iodine radical, being a stable "persistent" radical, does not initiate polymerization but rapidly recombines with the propagating radical.[1] This reaction is diffusion-controlled ( ).[1]
Mechanistic Pathways
The utility of CP-I extends beyond simple homolysis; it engages in Degenerative Chain Transfer (DT) , the core mechanism of ITP.[1]
The Degenerative Transfer Cycle
In a polymerization system, CP-I acts as a Chain Transfer Agent (CTA).[1] When a growing polymer chain (
Visualization: ITP Mechanism
The following diagram illustrates the interplay between activation, propagation, and degenerative transfer.[1]
Figure 1: Mechanistic cycle of Iodine Transfer Polymerization initiated by CP-I.[1][2] The equilibrium between dormant alkyl iodides and active radicals minimizes termination.
Experimental Protocols
Synthesis of CP-I (In Situ & Isolation)
While CP-I can be purchased, fresh preparation is often preferred to avoid degradation products (iodine liberation).[1] The synthesis relies on the reaction of AIBN with molecular iodine.[1]
Reaction Stoichiometry:
Protocol:
-
Reagents:
-
Assembly: Equip a round-bottom flask with a reflux condenser and an argon inlet.
-
Reaction:
-
Work-up:
-
Cool rapidly to room temperature.
-
For In Situ Use: Use the toluene solution directly for polymerization (calculate concentration based on 100% conversion of limiting reagent
).[1] -
For Isolation: Remove solvent under reduced pressure (rotary evaporator, <40°C, dark). Recrystallize from cold hexane if necessary. Store at -20°C in the dark.
-
Kinetic Validation via RITP of Methyl Methacrylate (MMA)
To validate the activity of CP-I, perform a bulk polymerization of MMA.[1]
Workflow:
-
Charge: Mix MMA (8 mol), CP-I (80 mmol), and catalyst (optional: NaI/18-crown-6 for catalysis, or run thermal only at 70°C).
-
Degas: Freeze-pump-thaw x3 cycles.
-
Polymerize: Heat to 70°C.
-
Sampling: Withdraw aliquots every 30 mins.
-
Analysis:
Quantitative Data Summary
The following kinetic parameters are critical for modeling CP-I behavior in methacrylate systems.
| Parameter | Value / Range | Unit | Condition | Source |
| Molecular Weight | 195.00 | g/mol | - | TCI Chemicals [1] |
| Boiling Point | 62 | °C | 15 mmHg | ChemicalBook [2] |
| C-I BDE | ~46–48 (Est.)[1][3] | kcal/mol | Tertiary | Derived [3] |
| Styrene, 60°C | RSC [4] | |||
| Activation Temp | >60 | °C | Thermal Homolysis | BenchChem [5] |
| Storage | < 0 | °C | Dark, Inert Gas | TCI Chemicals [1] |
Applications in Drug Development
The homolytic cleavage of CP-I is not merely a polymer synthesis tool; it enables the creation of biocompatible vectors .[1]
-
Metal-Free Synthesis: Unlike ATRP (which uses Copper), CP-I mediated polymerization leaves no toxic metal residues, making the resulting polymers (e.g., PEG-b-PMMA) suitable for FDA-compliant drug delivery systems.[1]
-
Functional End-Groups: The labile C-I bond at the polymer terminus can be easily displaced by nucleophiles (amines, thiols) to attach targeting ligands or APIs (Active Pharmaceutical Ingredients) post-polymerization.[1]
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis protocol for this compound.
References
Basic principles of iodine-mediated reversible-deactivation radical polymerization (RDRP)
Executive Summary: The Iodine Advantage
In the landscape of Reversible-Deactivation Radical Polymerization (RDRP), Iodine-Transfer Polymerization (ITP) and its variant, Reverse Iodine Transfer Polymerization (RITP), occupy a unique industrial niche. Unlike Atom Transfer Radical Polymerization (ATRP), which relies on transition metal catalysts that require rigorous post-purification for biomedical applications, iodine-mediated systems are metal-free . Unlike Reversible Addition-Fragmentation Chain Transfer (RAFT), which utilizes sulfur-based agents that often impart odor and color, alkyl iodides are generally less noxious and the chain ends are easily modified.
This guide dissects the kinetic and mechanistic principles of iodine-mediated RDRP.[1] It moves beyond textbook definitions to provide a causality-driven experimental framework, specifically tailored for researchers developing fluoropolymers, biomaterials, and precision block copolymers.
Mechanistic Principles: Degenerative Chain Transfer
The core of iodine-mediated RDRP is Degenerative Chain Transfer (DT) . Unlike ATRP (which relies on a persistent radical effect and a redox equilibrium), ITP relies on the thermodynamic exchange of an iodine atom between a dormant chain and an active propagating radical.
The Iodine Equilibrium
The control arises from the fact that the iodine atom is weakly bonded to the chain end (C-I bond energy
-
Initiation: A conventional radical initiator (e.g., AIBN) generates radicals (
) which react with monomer ( ) to form propagating chains ( ).[2] -
Transfer (The "Degenerative" Step): An active radical (
) attacks the iodine atom of a dormant transfer agent ( or ).[3] -
Exchange: The iodine atom transfers, deactivating
and activating (or ).
Crucially, this is an exchange process, not a termination. The total number of radicals remains constant (steady-state approximation holds), but the identity of the active radical changes rapidly.
Visualization of the Mechanism[4]
Figure 1: The Degenerative Chain Transfer (DT) mechanism. The "living" character depends on the rapid exchange of the iodine atom relative to propagation.
ITP vs. RITP: Selecting the Approach
While the propagation mechanism is identical, the initiation strategy differs fundamentally.
| Feature | ITP (Iodine Transfer Polymerization) | RITP (Reverse ITP) |
| Start Materials | Monomer + Initiator + Alkyl Iodide (R-I) | Monomer + Initiator + Molecular Iodine ( |
| Chain Transfer Agent | Pre-synthesized R-I (e.g., Iodoform, Perfluoroalkyl iodides) | Generated in situ ( |
| Induction Period | Minimal | Significant (Radicals must first consume |
| Cost | Higher (Requires specific R-I synthesis) | Low (Uses cheap |
| Best For | Fluoropolymers (PVDF), Precision block copolymers | Methacrylates, Styrenics, Screening studies |
Expert Insight: RITP is often preferred for initial screenings because it bypasses the synthesis of the alkyl iodide. However, the induction period in RITP serves as a critical purification step —the initial radicals scavenge oxygen and impurities before the polymerization equilibrium is established.
Kinetics & Control: The Critical Ratios
Success in iodine-mediated RDRP is defined by the Chain Transfer Constant (
Where
-
If
: Propagation is faster than exchange.[4] The polymer dispersity ( ) broadens significantly because chains grow at unequal rates. -
If
: Exchange is rapid. All chains grow incrementally and simultaneously. approaches 1.0.[5]
Thermodynamic Lever:
Contrary to intuition, lowering the temperature often improves control in ITP systems (specifically for Styrene). The activation energy for exchange (
Self-Validating Experimental Protocol: RITP of Methyl Methacrylate (MMA)[1]
This protocol is designed to synthesize PMMA-I via Reverse Iodine Transfer Polymerization. It includes built-in "Validation Checkpoints" to ensure the system is behaving as a living polymerization.[4]
Materials
-
Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitor.
-
Initiator: AIBN (2,2'-Azobis(isobutyronitrile)), recrystallized.
-
Control Agent: Molecular Iodine (
), resublimed. -
Solvent: Toluene (optional, can be run in bulk).
Stoichiometry (Target g/mol )
The ratio of Initiator to Iodine is critical. A typical ratio is [AIBN]
-
Why? You need enough radicals to consume all
(forming A-I) and then sustain the polymerization. If the ratio is < 1, the reaction stalls.
Workflow
-
Preparation:
-
Dissolve
(1 eq) in MMA/Toluene. -
Add AIBN (1.7 eq).
-
Validation Checkpoint 1 (Visual): The solution should be dark violet/brown due to
.
-
-
Degassing:
-
Seal the vessel with a septum. Sparge with Argon for 20 minutes. Oxygen inhibition is fatal to RDRP.
-
-
The "Induction" Phase (Reaction Start):
-
Heat to 70°C .
-
Validation Checkpoint 2 (The Color Fade): Within 30–60 minutes, the dark violet color should fade to a pale yellow or amber.
-
Causality: This indicates
has been fully converted to alkyl iodides ( ). Polymerization effectively starts now.
-
-
Propagation:
-
Maintain 70°C. Sample aliquots every hour.
-
Validation Checkpoint 3 (Kinetics): Plot
vs. time. It must be linear. If it curves downward, termination is occurring.
-
-
Termination & Workup:
Experimental Workflow Diagram
Figure 2: RITP Experimental Workflow highlighting the critical color-change checkpoint.
Applications in Biomedical & Drug Delivery
For drug development professionals, iodine-mediated RDRP offers specific advantages over RAFT/ATRP.
Polymeric Iodophors
The iodine chain end is not merely a dormant species; it is a functional handle. Polymers synthesized via ITP can act as Polymeric Iodophors —materials that slowly release iodine for antimicrobial action without the toxicity of free iodine.[4] This is utilized in catheter coatings and wound dressings [2].[4]
Amphiphilic Block Copolymers
ITP is highly effective for synthesizing PVDF-based block copolymers (e.g., PVDF-b-PDMAEMA) which self-assemble into micelles for drug encapsulation. The C-I bond on a fluoropolymer chain is weaker than on a hydrocarbon chain, facilitating efficient crossover to a second monomer block.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| No Polymerization | Oxygen inhibition or Excess Iodine. | Ensure AIBN/ |
| Broad Dispersity ( | Slow exchange ( | Lower temperature (if |
| Purple Product | Residual | Wash polymer with aqueous Sodium Thiosulfate ( |
| Induction period too long | Too much | Reduce initial |
References
-
Mechanism and Kinetics of Iodide-Mediated Polymerization of Styrene. Source: ACS Macromolecules. URL:[Link]
-
Polymeric Iodophors: Preparation, Properties, and Biomedical Applications. Source: NIH / PMC. URL:[Link]
-
Iodine-mediated reversible-deactivation radical polymerization: a powerful strategy for polymer synthesis. Source: Polymer Chemistry (RSC). URL:[Link]
-
Reverse iodine transfer polymerization (RITP) of chloroprene. Source: Polymer Chemistry (RSC). URL:[Link]
Sources
The Catalyst of Control: 2-Iodo-2-methylpropionitrile (CP-I) in Modern Polymer Synthesis
[1][2][3][4]
Executive Summary
This compound (CAS: 19481-79-9 ), often abbreviated as CP-I or IMPN , is a critical alkyl iodide initiator and chain transfer agent (CTA) used in Iodine Transfer Polymerization (ITP) and Reversible Complexation Mediated Polymerization (RCMP) . Unlike traditional metal-catalyzed methods (like ATRP) or sulfur-based methods (RAFT), CP-I enables a "green," metal-free route to well-defined polymers with low dispersity (
This guide explores the historical evolution of CP-I from a kinetic curiosity to a cornerstone of organocatalyzed living radical polymerization, providing validated protocols for its synthesis and application.
Historical Genesis: From Tatemoto to Organocatalysis
The history of CP-I is inextricably linked to the evolution of Iodine Transfer Polymerization (ITP).
The Fluoropolymer Era (1970s)
The concept of using alkyl iodides to control polymerization was pioneered by Tatemoto et al. at Daikin Industries in the late 1970s. They discovered that perfluoroalkyl iodides could act as chain transfer agents in the radical polymerization of fluoroolefins. This process, termed Iodine Transfer Polymerization (ITP) , was the first robust example of Degenerative Chain Transfer (DCT) but was largely restricted to fluorinated materials due to the strength of the C-I bond.
The RITP Renaissance (2000s)
In the early 2000s, Patrick Lacroix-Desmazes and Bernard Boutevin extended ITP to non-fluorinated monomers (styrene, acrylates) through Reverse Iodine Transfer Polymerization (RITP) . They demonstrated that CP-I could be generated in situ by reacting standard AIBN with molecular iodine (
The Organocatalytic Era (2010s - Present)
Atsushi Goto and colleagues revolutionized the field by introducing Reversible Complexation Mediated Polymerization (RCMP) (also known as organocatalyzed living radical polymerization). They utilized CP-I as a discrete, pre-synthesized initiator in conjunction with non-metallic catalysts (iodide salts like NaI, organic amines, or photoredox catalysts). This approach lowered reaction temperatures, increased polymerization rates, and expanded the monomer scope to methacrylates, which were previously difficult to control via pure ITP.
Mechanistic Principles
CP-I operates via Degenerative Chain Transfer (DCT) . The iodine atom is not a permanent terminator but a "shuttle" that moves between growing polymer chains.
The Mechanism[5][6][7][8]
-
Initiation: The C-I bond in CP-I is weak. Under heat or catalytic activation, it cleaves to form a 2-cyanopropyl radical (which initiates the chain) and an iodine radical (or complex).
-
Propagation: The polymer chain grows (
). -
Chain Transfer: A propagating radical (
) attacks the iodine atom of a dormant chain ( ). -
Exchange: The iodine transfers to the active chain, deactivating it (
), while the previously dormant chain ( ) becomes active.
This rapid exchange ensures all chains grow at the same rate.
Diagram 1: Degenerative Chain Transfer Pathway
Caption: The Degenerative Chain Transfer (DCT) mechanism where the iodine atom shuttles between active and dormant chains.
Synthesis of this compound (CP-I)[1][2][3][4]
While CP-I is commercially available, it is often synthesized in-house to ensure freshness, as it is light-sensitive. The synthesis relies on the reaction of AIBN-derived radicals with molecular iodine.
Materials
-
AIBN (2,2'-Azobis(2-methylpropionitrile)): Recrystallized from methanol.
-
Iodine (
): Resublimed. -
Toluene: Anhydrous.
-
Equipment: Schlenk flask, oil bath, aluminum foil (for light protection).
Protocol
-
Stoichiometry: Prepare a molar ratio of AIBN :
= 3.2 : 1 . (Excess AIBN ensures complete consumption of iodine). -
Dissolution: Dissolve Iodine (
) and AIBN ( ) in Toluene. -
Inerting: Purge the solution with Argon for 15 minutes to remove oxygen.
-
Reaction: Wrap the flask in aluminum foil. Heat to 100°C for 1 hour .
-
Note: At this temperature, AIBN decomposes (
), generating radicals that rapidly capture iodine.
-
-
Completion: The deep violet color of iodine will fade to a light yellow/orange, indicating conversion to the alkyl iodide.
-
Storage: Store the solution at -20°C in the dark. It can be used directly for polymerization without isolation.
Diagram 2: Synthesis Workflow
Caption: Synthesis of CP-I via thermal decomposition of AIBN in the presence of Iodine.
Application: Organocatalyzed Polymerization of MMA
This protocol utilizes CP-I in a Reversible Complexation Mediated Polymerization (RCMP) setup, as described by Goto et al., which offers superior control over standard ITP.
Experimental Setup
-
Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitors.
-
Catalyst: Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI).
-
Solvent: Toluene (optional, can be bulk).
Step-by-Step Protocol
-
Charge: In a Schlenk tube, add MMA (
), CP-I ( ), and TBAI ( ).-
Target DP:
.
-
-
Degas: Perform three freeze-pump-thaw cycles to remove oxygen.
-
Polymerize: Heat the sealed tube to 70°C under Argon.
-
Kinetics: The iodine catalyst activates the C-I bond, allowing propagation.
-
Termination: Quench by cooling to room temperature and exposing to air.
-
Purification: Precipitate into cold hexane.
Comparison of RDRP Methods
| Feature | Iodine Transfer (ITP/RCMP) | ATRP | RAFT |
| Control Agent | Alkyl Iodide (CP-I) | Alkyl Halide + Cu Ligand | Dithioester / Trithiocarbonate |
| Metal Content | Metal-Free | High (requires removal) | Metal-Free |
| Color/Odor | Slight Yellow / None | Blue/Green (Copper) | Sulfur Odor / Colored |
| Cost | Low (Iodine is cheap) | Medium (Ligands are pricey) | High (Custom agents) |
| Monomer Scope | Styrene, Acrylates, Methacrylates | Wide | Very Wide |
References
-
Tatemoto, M. (1985). The polymerization of simulated fluoro-olefins. .
-
Lacroix-Desmazes, P., et al. (2005).[3] Reverse Iodine Transfer Polymerization of Methyl Acrylate and n-Butyl Acrylate. .
-
Goto, A., et al. (2013).[4] Reversible Generation of a Carbon-Centered Radical from Alkyl Iodide Using Organic Salts and Their Application as Organic Catalysts in Living Radical Polymerization. .
-
TCI Chemicals. (n.d.). This compound Product Specification. .
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. .
Methodological & Application
Application Note: Precision Synthesis of Block Copolymers via Iodine Transfer Polymerization (ITP) using 2-Iodo-2-methylpropionitrile
[1]
Abstract
This application note details the protocol for synthesizing well-defined block copolymers using This compound (CP-I) as a Chain Transfer Agent (CTA) in Iodine Transfer Polymerization (ITP). Unlike metal-catalyzed Atom Transfer Radical Polymerization (ATRP) or sulfur-based Reversible Addition-Fragmentation Chain Transfer (RAFT), ITP offers a "clean," metal-free, and odorless route to advanced macromolecular architectures. This guide focuses on the synthesis of a model amphiphilic block copolymer, Polystyrene-block-Poly(methyl methacrylate) (PS-b-PMMA) , demonstrating the utility of CP-I in maintaining high end-group fidelity for efficient chain extension.
Introduction & Mechanistic Insight
The Role of this compound (CP-I)
This compound (CP-I), often synthesized from AIBN and molecular iodine, acts as the controlling agent in ITP. It functions through a Degenerative Chain Transfer (DT) mechanism. The weakness of the C-I bond allows propagating radicals to abstract the iodine atom, temporarily deactivating the chain (forming a "dormant" species) and releasing a new radical to propagate.
This rapid exchange between active and dormant species ensures that all polymer chains grow at approximately the same rate, suppressing termination and enabling the sequential addition of monomer blocks.
Mechanism of Iodine Transfer Polymerization (ITP)
The success of ITP relies on the equilibrium between the propagating radical (
Key Reaction:
To maintain "living" character, the rate of exchange (
Figure 1: Mechanism of Degenerative Chain Transfer in ITP. The equilibrium between active radicals and dormant alkyl iodides mediates controlled growth.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Role | Pre-treatment |
| Styrene (St) | >99% | Monomer A | Pass through basic alumina column to remove inhibitor. |
| Methyl Methacrylate (MMA) | >99% | Monomer B | Pass through basic alumina column to remove inhibitor. |
| This compound (CP-I) | >95% | Chain Transfer Agent | Use as received (store at 4°C, dark). |
| AIBN | 98% | Initiator | Recrystallize from methanol. Store at -20°C. |
| Toluene | Anhydrous | Solvent | Degas before use. |
| Hexane | ACS Grade | Precipitant | None. |
Synthesis of Macro-CTA (Polystyrene-Iodide)
The first step involves synthesizing a homopolymer of Styrene capped with an Iodine end-group (PS-I).
Target:
Note: A small amount of AIBN is required to compensate for the unavoidable termination of radicals in ITP. The ratio of CP-I to AIBN should be kept high (
Step-by-Step Procedure:
-
Charge: In a dry Schlenk tube equipped with a magnetic stir bar, add:
-
Styrene (10.0 g, 96 mmol)
-
CP-I (187 mg, 0.96 mmol)
-
AIBN (31 mg, 0.19 mmol)
-
Toluene (10 mL) – Optional, bulk polymerization is also effective.
-
-
Degas: Seal the tube with a rubber septum. Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical polymerization and oxidizes iodide). Backfill with Argon.[1]
-
Polymerize: Immerse the Schlenk tube in a thermostated oil bath at 70°C . Stir at 300 rpm.
-
Kinetics: Allow the reaction to proceed for 8–10 hours. Target conversion is ~60–70% to preserve high end-group fidelity.
-
Expert Tip: Do not push to 100% conversion. At high conversion, viscosity limits diffusion, and irreversible termination reactions (coupling) dominate, leading to loss of the Iodine end-group.
-
-
Quench: Remove from heat and cool rapidly in an ice bath. Open the flask to air to stop the reaction.
-
Purification:
-
Dilute the mixture with a small amount of THF (5 mL).
-
Precipitate dropwise into a large excess of cold Hexane (200 mL) under vigorous stirring.
-
Filter the white precipitate.
-
Crucial: Re-dissolve in THF and re-precipitate into Hexane to remove all traces of unreacted Styrene monomer.
-
-
Drying: Dry the PS-I Macro-CTA in a vacuum oven at 25°C for 24 hours. Store in the dark (Iodine end-groups are photosensitive).
Chain Extension: Synthesis of PS-b-PMMA
The PS-I macro-CTA is used to initiate the polymerization of MMA.
Target: PS(5k)-b-PMMA(10k).
Stoichiometry:
Step-by-Step Procedure:
-
Charge: In a clean Schlenk tube, add:
-
PS-I Macro-CTA (1.0 g, ~0.2 mmol, based on
from GPC) -
Methyl Methacrylate (4.0 g, 40 mmol)
-
AIBN (6.5 mg, 0.04 mmol)
-
Toluene (5 mL) – Solvent is necessary here to ensure solubility of the Macro-CTA.
-
-
Dissolution: Stir at room temperature until the PS-I is completely dissolved.
-
Degas: Perform three freeze-pump-thaw cycles. Backfill with Argon.[1]
-
Polymerize: Place in an oil bath at 70°C for 12–16 hours.
-
Quench & Purify:
Workflow Visualization
Figure 2: Sequential workflow for the synthesis of PS-b-PMMA using the Macro-CTA approach.
Characterization & Validation
To validate the synthesis, the following analytical techniques are mandatory:
Gel Permeation Chromatography (GPC/SEC)
-
Protocol: Dissolve 5 mg of polymer in THF (HPLC grade). Run at 1 mL/min at 35°C.
-
Expected Result:
-
PS-I: Monomodal peak, low dispersity (
). -
PS-b-PMMA: Clear shift to higher molecular weight (lower elution volume) compared to PS-I.
-
Failure Mode: A bimodal peak in the final product indicates "dead" PS-I chains that failed to initiate the second block.
-
Nuclear Magnetic Resonance ( H-NMR)
-
End-Group Analysis: For low molecular weight PS-I, the proton adjacent to the iodine atom (
) appears at ~4.5–4.6 ppm (broad multiplet). -
Block Ratio: Integrate the aromatic protons of Styrene (6.5–7.2 ppm, 5H) vs. the methoxy protons of MMA (3.6 ppm, 3H) to calculate the molar composition.
Differential Scanning Calorimetry (DSC)
-
Protocol: Heat from 25°C to 150°C at 10°C/min.
-
Expected Result: Two distinct glass transition temperatures (
) indicate microphase separation.-
(PS)
100°C[1] -
(PMMA)
105–120°C (depending on tacticity). -
Note: If the blocks are short or miscible, a single intermediate
may be observed.
-
(PS)
Troubleshooting & Optimization ("The Art of ITP")
| Issue | Probable Cause | Corrective Action |
| High Dispersity ( | Slow exchange rate ( | Increase the temperature slightly or change solvent to adjust viscosity. Ensure [CP-I] is sufficient. |
| Induction Period | Presence of Oxygen or Inhibitors. | Improve degassing (freeze-pump-thaw). Ensure monomers are passed through alumina. |
| No Shift in GPC (Block 2) | Loss of Iodine end-group on Macro-CTA. | Avoid exposing PS-I to light/heat during storage. Stop Step 1 at <70% conversion.[4] |
| Purple Coloration | Liberation of molecular Iodine ( | Decomposition of the C-I bond.[1] Add a small amount of copper powder or ensure strictly inert atmosphere. |
References
-
Matyjaszewski, K., & Gaynor, S. G. (2000). Preparation of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization. Macromolecules. Link (Context: Comparison of radical methods).
-
Lacroix-Desmazes, P., et al. (2005). Reverse Iodine Transfer Polymerization (RITP) of Methyl Methacrylate. Macromolecules. Link
-
Boyer, C., et al. (2011). Iodine Transfer Polymerization (ITP) of Vinyl Acetate and Vinyl Benzoate. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Tonnar, J., & Lacroix-Desmazes, P. (2008). Synthesis of Amphiphilic Block Copolymers by Reverse Iodine Transfer Polymerization. Polymer. Link
-
Goto, A., et al. (1998). Mechanism of Iodine Transfer Polymerization. Macromolecules. Link
Application Note: Surface-Initiated Polymerization with 2-Iodo-2-methylpropionitrile (CP-I)
This Application Note and Protocol is designed for researchers and drug development professionals focusing on Surface-Initiated Reversible Complexation Mediated Polymerization (SI-RCMP) .
This advanced protocol utilizes 2-Iodo-2-methylpropionitrile (CP-I) as the critical alkyl iodide initiator. Unlike traditional metal-catalyzed methods (like SI-ATRP), this approach offers a metal-free, organocatalyzed route to synthesizing dense polymer brushes, making it ideal for biomedical applications where copper toxicity is a concern.
Technique: Surface-Initiated Reversible Complexation Mediated Polymerization (SI-RCMP) Primary Initiator: this compound (CP-I) Mechanism: Iodine-Degenerative Transfer / Organocatalyzed Living Radical Polymerization Application: Biocompatible coatings, antifouling surfaces, and drug-eluting interfaces.
Part 1: Scientific Foundation & Mechanism[1][2]
The Role of this compound (CP-I)
In the context of surface engineering, This compound (CP-I) serves as the free sacrificial initiator and the structural blueprint for the surface-bound species.
Surface-initiated polymerization requires a "Grafting From" approach where the polymer chains grow directly from the substrate. However, growing chains exclusively from a surface is kinetically unstable due to the low concentration of radical species.
-
The Solution: CP-I is added to the bulk solution. It initiates free polymer chains in the solution, establishing a degenerative iodine exchange equilibrium with the surface-bound chains. This ensures that both surface and solution chains grow at the same rate, maintaining a low polydispersity index (PDI) and "living" character.
Mechanism: Reversible Complexation Mediated Polymerization (RCMP)
SI-RCMP relies on the reversible activation of a carbon-iodine (C-I) bond.[1]
-
Activation: An organic catalyst (e.g., amine or iodide salt) or light activates the C-I bond, generating a carbon-centered radical (
) and an iodine complex. -
Propagation: The radical adds to the monomer.
-
Deactivation: The radical recombines with iodine, returning to the dormant state (
).
This cycle repeats, allowing controlled growth. The absence of transition metals (like Cu in ATRP) eliminates the need for rigorous post-purification, a significant advantage for FDA-regulated biomedical devices .
Mechanistic Pathway Diagram
Figure 1: Mechanistic workflow of SI-RCMP. The catalyst mediates the equilibrium between dormant alkyl iodides (Surface & Free CP-I) and active radicals, ensuring controlled brush growth.
Part 2: Detailed Experimental Protocol
Materials & Reagents
| Component | Reagent Specification | Purpose |
| Free Initiator | This compound (CP-I) | Controls polymerization kinetics in solution. |
| Surface Anchor | (3-Aminopropyl)triethoxysilane (APTES) | Anchors the initiator to silica/glass. |
| Linker | 2-Bromoisobutyryl bromide (BiBB) | Intermediate for initiator immobilization. |
| Exchange Salt | Sodium Iodide (NaI) | Converts Surface-Br to Surface-I . |
| Catalyst | Tetrabutylammonium Iodide (TBAI) or TMEDA | Activates the polymerization. |
| Monomer | Methacrylates (e.g., MMA, PEGMA) | Building block of the polymer brush. |
| Solvent | Toluene or Anisole | Reaction medium.[2] |
Phase 1: Synthesis of the Surface-Bound Initiator
Note: CP-I cannot be directly attached to silica. We synthesize its structural analog, the "Surface-Iodide," on the substrate.
Step 1: Silanization (Formation of Amine Layer)
-
Clean silicon wafers/glass slides with Piranha solution (
3:1) for 30 min. (Caution: Piranha is explosive with organics). -
Rinse with Milli-Q water and dry under
stream. -
Immerse substrates in a 2% (v/v) solution of APTES in dry toluene for 12 hours at room temperature.
-
Wash with toluene and ethanol; cure at 110°C for 1 hour to crosslink the silane layer.
Step 2: Amidation (Formation of Surface-Bromide)
-
Immerse APTES-modified wafers in dry Dichloromethane (DCM) containing Triethylamine (TEA) (1.2 eq).
-
Dropwise add 2-Bromoisobutyryl bromide (BiBB) (1.5 eq) at 0°C.
-
Allow reaction to proceed for 3 hours at room temperature.
-
Wash with DCM and Ethanol. Result: Surface-Br.
Step 3: Halogen Exchange (The "Switch" to Iodide) Critical Step: This converts the ATRP initiator (Br) into the RCMP initiator (I), creating the surface analog of CP-I.
-
Prepare a saturated solution of Sodium Iodide (NaI) in dry Acetone.
-
Immerse the Surface-Br wafers into the solution.
-
Heat to 60°C for 24 hours in the dark (Iodine is light sensitive).
-
Rinse thoroughly with acetone and dry.
-
Validation: XPS analysis should show the disappearance of the Br3d peak and appearance of the I3d peak.
Phase 2: Surface-Initiated Polymerization (SI-RCMP)
This step uses the free CP-I to drive the growth of the Surface-I.
Reaction Setup:
-
Monomer Prep: Pass monomer (e.g., MMA) through a basic alumina column to remove inhibitors.
-
Solution Mix: In a Schlenk flask, combine:
-
Monomer (e.g., 4.0 mL)
-
Solvent (Anisole, 4.0 mL)
-
Free Initiator: this compound (CP-I) (20 mg, ~0.1 mmol).
-
Catalyst: Tetrabutylammonium Iodide (TBAI) (15 mg).
-
Co-Catalyst (Optional): Iodine (
) (Small trace, ~2 mg) to suppress initial termination.
-
-
Degassing: Seal the flask and purge with Argon for 20 minutes (or use freeze-pump-thaw x3).
-
Initiation: Add the Surface-I functionalized wafers into the flask under Argon flow.
-
Polymerization: Heat the flask to 70°C .
-
Termination: Remove wafers after desired time (e.g., 4–12 hours). Quench by exposing to air and cooling.
-
Washing: Soxhlet extraction in solvent (e.g., THF) for 12 hours is mandatory to remove physisorbed free polymer formed by the CP-I.
Part 3: Characterization & Quality Control
Data Validation Table
| Technique | Parameter Measured | Expected Outcome for Successful SI-RCMP |
| Ellipsometry | Film Thickness | Linear increase with polymerization time (10–100 nm typical). |
| XPS | Surface Chemistry | Detection of Polymer signal (e.g., C-O-C for PEG) and trace Iodine at chain ends. |
| GPC (SEC) | Free Polymer Mw/PDI | The free polymer formed by CP-I in solution serves as a proxy for surface brush Mw. PDI should be < 1.3. |
| Contact Angle | Wettability | Significant shift (e.g., from ~60° for Surface-I to <20° for hydrophilic polymer). |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for SI-RCMP using CP-I.
References
-
Goto, A., et al. "Living Radical Polymerization with Organic Catalysts: Reversible Complexation Mediated Polymerization (RCMP)."[9] Journal of the American Chemical Society, 2013. Link
-
Matyjaszewski, K., et al. "Surface-Initiated Polymerization: Grafting from Surfaces." Macromolecules, 2010. Link
-
TCI Chemicals. "Alkyl Iodide Initiators for Organocatalyzed Living Radical Polymerization." Product Literature. Link
-
Boyer, C., et al. "Iodine Transfer Polymerization (ITP) of Methacrylates in Aqueous Media." Macromolecules, 2008. Link
-
Wang, J., et al. "Surface-Initiated Reversible Complexation Mediated Polymerization from Silica Nanoparticles." Polymer Chemistry, 2016. Link
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. rsc.org [rsc.org]
- 3. This compound | 19481-79-9 | Benchchem [benchchem.com]
- 4. This compound | Starshinechemical [starshinechemical.com]
- 5. KR100509738B1 - Method for enzyme immobilization using silicagel or composite silicagel carrier - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reversible complexation mediated polymerization: an emerging type of organocatalytically controlled radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Chain-End Engineering with 2-Iodo-2-methylpropionitrile (CP-I)
This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the synthesis and utilization of 2-Iodo-2-methylpropionitrile (CP-I) as a critical agent for precise chain-end engineering via Iodine Transfer Polymerization (ITP).
-heterofunctional polymers.Executive Summary
In the landscape of Reversible Deactivation Radical Polymerization (RDRP), This compound (CP-I) stands out as a highly efficient Chain Transfer Agent (CTA). Unlike RAFT agents (which can be colored and odorous) or ATRP initiators (requiring metal removal), CP-I enables Iodine Transfer Polymerization (ITP) to produce white, metal-free polymers with high end-group fidelity.
This guide provides a validated workflow for:
-
Synthesis: In-house preparation of CP-I from AIBN and Iodine.
-
Polymerization: Using CP-I to synthesize polymers with a reactive
-iodine terminus.[1][2] -
Modification: Post-polymerization transformation of the C–I bond into Azide (
) or other functionalities, enabling "Click" chemistry applications.
Mechanism of Action
CP-I functions via Degenerative Chain Transfer (DT) . It acts as both an initiator (providing the
The C–I bond is weak (
Figure 1: Iodine Transfer Polymerization (ITP) Mechanism
Caption: Schematic of the activation-deactivation equilibrium and degenerative transfer process in CP-I mediated polymerization.
Protocol 1: Synthesis of CP-I
While CP-I can be purchased, fresh in-house synthesis is recommended to ensure maximum iodine activity. This protocol utilizes the reaction between AIBN and molecular iodine.[3]
Reaction:
Materials
-
AIBN (Azobisisobutyronitrile): Recrystallized from methanol.
-
Iodine (
): Resublimed. -
Solvent: Toluene (Anhydrous).
-
Equipment: Schlenk line, reflux condenser, aluminum foil.
Step-by-Step Procedure
-
Preparation: In a Schlenk flask, dissolve AIBN (
) and Iodine ( ) in toluene. Note: AIBN is used in excess to drive the consumption of iodine. -
Degassing: Purge the solution with Argon for 20 minutes to remove oxygen.
-
Protection: Wrap the flask and condenser in aluminum foil. Crucial: The C–I bond is photosensitive.
-
Reaction: Heat the mixture to 100°C for 1–2 hours. The deep violet color of iodine should fade to a pale yellow/orange, indicating the formation of the alkyl iodide.
-
Isolation: Cool to room temperature. The solution can often be used directly for polymerization (if toluene is the desired solvent). For isolation, remove solvent under reduced pressure (rotary evaporator) at low temperature (<40°C) to avoid thermal degradation.
-
Yield: Typically >95%.
Safety Note: Iodine is corrosive. CP-I is a lachrymator and alkylating agent. Handle in a fume hood.
Protocol 2: Functional Polymer Synthesis (ITP)
This protocol describes the polymerization of Styrene using CP-I. It can be adapted for Acrylates (e.g., Methyl Methacrylate, Butyl Acrylate).
Experimental Design Table
| Parameter | Condition | Rationale |
| Monomer | Styrene (St) | Must be distilled to remove inhibitors (e.g., t-BC). |
| Initiator/CTA | CP-I | Controls MW and provides |
| Additional AIBN | Optional (0.1 eq) | Sometimes added to increase rate (Hybrid ITP/FRP). |
| Temperature | 70°C – 80°C | Sufficient to shift equilibrium toward active radicals. |
| Time | 4 – 24 Hours | Depends on targeted conversion (keep <80% for high fidelity). |
Procedure
-
Charge: Add Styrene (
, ) and CP-I ( , ) to a Schlenk tube. Target DP = 100. -
Degas: Perform 3 Freeze-Pump-Thaw cycles. Oxygen inhibition is fatal to ITP.
-
Polymerize: Immerse in an oil bath at 80°C . Stir magnetically.
-
Terminate: Remove from heat and expose to air. Dilute with THF.
-
Purify: Precipitate into cold methanol (10x volume). Filter and dry under vacuum at room temperature.
-
Observation: The polymer should be white or slightly off-white. A pink hue indicates residual free iodine.
-
Protocol 3: Chain-End Modification (Iodine Azide)
The
Reaction:
Materials
-
Polymer-I: From Protocol 2.
-
Sodium Azide (
): Caution—toxic. -
Solvent: DMF (Dimethylformamide) or DMSO (Dry).
Procedure
-
Dissolution: Dissolve
of Polymer-I in of dry DMF. -
Activation: Add
( relative to the iodine end-group). -
Reaction: Stir at room temperature for 4 hours.
-
Note: For sterically hindered polymers (e.g., PMMA), mild heating (
) may be required, but avoid high heat to prevent elimination reactions.
-
-
Purification: Precipitate into methanol/water mixture. The sodium salts will remain in the aqueous phase.
-
Drying: Dry under vacuum.
Figure 2: Complete Workflow Diagram
Caption: Step-by-step workflow from CP-I synthesis to final "Click" ready polymer.
Characterization & Validation
To ensure the protocol was successful, specific analytical signatures must be verified.
Nuclear Magnetic Resonance ( -NMR)
-
CP-I Verification: Look for the methyl protons of the isopropyl group. In
, the methyls of CP-I appear shifted downfield compared to AIBN. -
Polymer-I (Styrene): The methine proton adjacent to the iodine (
) typically appears as a broad signal around 4.5 – 4.7 ppm . -
Polymer-N3 (Conversion): Upon azidation, the signal at 4.6 ppm disappears and shifts upfield (approx 3.9 – 4.0 ppm for
).
Size Exclusion Chromatography (SEC)[3]
-
ITP Success: The polymer should show a monomodal distribution with a Dispersity (
) (typically 1.3–1.4 for Styrene). -
Chain Extension: To prove "livingness," a portion of Polymer-I can be used as a macro-initiator with a second monomer. A clear shift to higher Molecular Weight (
) without a low-MW shoulder confirms the retention of the Iodine end-group.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Polydispersity ( | Insufficient Iodine exchange or slow initiation. | Decrease temperature slightly or add a small amount of free |
| No Polymerization | Oxygen contamination or "Induction Period". | Degas more thoroughly. ITP often has an induction period where |
| Polymer is Pink/Violet | Free Iodine trapped in matrix. | Wash polymer solution with aqueous Sodium Thiosulfate ( |
| Low Azidation Yield | Solvent not polar enough. | Ensure DMF or DMSO is used. |
References
-
Synthesis of CP-I & ITP Mechanism
-
Matyjaszewski, K., et al. "Iodine Transfer Polymerization."[3] Macromolecules.
-
(General ITP context).
-
-
Chain-End Transformation (Iodine to Vinyl/Azide)
-
Goto, A., et al. "Synthesis of vinyl iodide chain-end polymers via organocatalyzed chain-end transformation." Chem. Commun., 2021.[4]
-
-
General RITP/ITP Protocols
-
Nucleophilic Substitution on Polymer Ends
- Coessens, V., et al.
-
(Mechanistic parallel for Halogen displacement).
(Note: Ensure all chemical handling complies with local MSDS and safety regulations.)
Sources
Application Note: Metal-Free Living Radical Polymerization via 2-Iodo-2-methylpropionitrile (CP-I)
This Application Note is designed for researchers and drug development professionals seeking a high-purity, metal-free alternative to ATRP (Atom Transfer Radical Polymerization). It details the use of 2-Iodo-2-methylpropionitrile (CP-I) as the controlling agent in Reversible Complexation Mediated Polymerization (RCMP) and Iodine Transfer Polymerization (ITP) .
Executive Summary
This compound (CP-I) , also known as 2-cyanopropyl iodide, serves as the critical alkyl iodide initiator/dormant species in Iodine Transfer Polymerization (ITP) and Reversible Complexation Mediated Polymerization (RCMP).
Unlike ATRP, which relies on transition metal catalysts (Cu, Ru) that require rigorous post-polymerization purification, CP-I mediated systems are inherently metal-free . This makes them indispensable for:
-
Biomedical Applications: Synthesis of drug delivery vectors where copper toxicity is a disqualifier.
-
Micro-electronics: Photoresists requiring sub-ppb metal contamination levels.
-
Precision Engineering: Block copolymers with predictable molecular weights (
) and low dispersity ( ).[1]
This guide covers the synthesis of CP-I (often prepared in situ or pre-synthesized) and its application in Organocatalyzed RCMP , the most advanced iteration of this technology.
The Chemistry: Mechanism of Action[2]
The control in CP-I mediated polymerization arises from the weakness of the Carbon-Iodine (C-I) bond.[2] The mechanism relies on a Degenerative Chain Transfer (DT) process.
The RCMP Cycle
In Reversible Complexation Mediated Polymerization (RCMP), an organic catalyst (typically an amine or iodide salt) activates the dormant polymer chain end (Polymer-I).[3]
-
Activation: The catalyst forms a complex with the Iodine atom, weakening the C-I bond.
-
Dissociation: Homolytic cleavage releases a propagating radical (
) and a stable Catalyst-Iodine radical complex. -
Propagation:
adds monomer units.[4] -
Deactivation: The Catalyst-Iodine complex transfers the Iodine back to the chain, returning it to the dormant state (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Mechanistic Diagram
The following diagram illustrates the equilibrium between the dormant species (CP-I) and the active propagating radical.
Figure 1: The Reversible Complexation Mediated Polymerization (RCMP) cycle. The catalyst lowers the activation energy for C-I bond homolysis, regulating the concentration of active radicals.
Critical Parameters & Formulation
Success in CP-I polymerization depends on the molar ratios of three components: Monomer (M), Chain Transfer Agent (CP-I), and Catalyst (Cat).
Target Molecular Weight
The theoretical molecular weight (
Formulation Guidelines
| Component | Role | Typical Molar Equiv. | Notes |
| Monomer | Reactant | 50 - 500 | Styrene, MMA, Glycidyl Methacrylate work best. Acrylates require faster catalysts. |
| CP-I | Initiator / CTA | 1.0 | Determines the number of chains. |
| Catalyst | Activator | 0.1 - 0.5 | Tributylamine (TBA) or Tetrabutylammonium Iodide (TBN) . High conc. increases rate but may broaden dispersity. |
| AIBN | Radical Source | 0.2 - 0.5 | Required in Thermal ITP to compensate for the Persistent Radical Effect. Less critical in photo-RCMP. |
Experimental Protocols
Protocol A: Synthesis of CP-I (Pre-cursor Preparation)
Context: CP-I is commercially available but expensive and unstable. Most expert labs synthesize it in-situ or immediately before use.
Reagents:
Workflow:
-
Charge: In a round-bottom flask, dissolve Iodine (2.54 g, 10 mmol) and AIBN (3.28 g, 20 mmol) in Toluene (40 mL) .
-
Note: AIBN is used in excess (2:1 ratio) because the decomposition efficiency is not 100%.
-
-
Heat: Purge with Argon for 15 mins. Heat to 100°C for 1 to 2 hours .
-
Observation: The deep violet color of iodine will fade to a light orange/amber, indicating the consumption of
and formation of CP-I.
-
-
Purification (Optional): For high-precision work, remove toluene via rotary evaporation. The residue is crude CP-I. For most polymerizations, the toluene solution can be used directly if the concentration is calculated.
-
Storage: Store at -20°C in the dark. Light Sensitive. [2]
Protocol B: Metal-Free Polymerization of MMA (RCMP)
This protocol uses CP-I as the dormant species and Tetrabutylammonium Iodide (TBN) as the catalyst.
Reagents:
-
Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitors.
-
CTA: CP-I (synthesized above).
-
Catalyst: Tetrabutylammonium Iodide (TBN).
-
Radical Initiator: AIBN (small amount to sustain the cycle).
-
Solvent: Toluene or Anisole (50% v/v).
Step-by-Step Procedure:
-
Formulation: Prepare a Schlenk tube with the following molar ratio:
-
[MMA] : [CP-I] : [AIBN] : [TBN] = 100 : 1 : 0.2 : 0.5
-
Example: 10 mmol MMA, 0.1 mmol CP-I, 0.02 mmol AIBN, 0.05 mmol TBN.
-
-
Dissolution: Add solvent (e.g., 1 mL Toluene per 1 g Monomer) to ensure homogeneity.
-
Deoxygenation (Critical):
-
Perform 3 cycles of Freeze-Pump-Thaw . Oxygen is a radical scavenger and will terminate the CP-I chains immediately.
-
Backfill with Argon/Nitrogen.
-
-
Polymerization:
-
Immerse the flask in an oil bath at 70°C .
-
Stir at 300 RPM.
-
Time: 2–8 hours depending on targeted conversion.
-
-
Quenching:
-
Remove from heat and expose to air. The oxygen will quench the propagating radicals.
-
Visual Check: The solution may turn slightly pink due to the liberation of trace Iodine (
). This is normal for ITP systems.
-
-
Purification:
-
Precipitate the polymer into excess cold Hexane or Methanol.
-
Filter and dry under vacuum.
-
Characterization & Troubleshooting
Analytical Workflow
To validate "living" behavior (RDRP), you must demonstrate a linear increase in molecular weight with conversion.
Figure 2: Validation workflow for Living Radical Polymerization.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Broad Dispersity ( | Slow initiation or slow exchange. | Increase Catalyst concentration (TBN/TBA). Ensure CP-I is pure. |
| Induction Period (No reaction) | Oxygen inhibition. | Improve degassing (Freeze-Pump-Thaw). Check Argon purity. |
| Deep Violet Solution | Excessive Iodine generation (Termination). | Temperature too high. Lower temp to 60°C. Add small amount of AIBN. |
| Low Conversion | Depletion of radicals. | Add "chaser" AIBN or increase initial AIBN slightly (0.3 eq). |
References
-
Goto, A., et al. "Reversible Complexation Mediated Polymerization (RCMP) of Methyl Methacrylate."[7] Macromolecules, 2008.[7]
-
Matyjaszewski, K., et al. "Iodine Transfer Polymerization (ITP): A Reversible Deactivation Radical Polymerization." Macromolecular Reviews, 2017.
- Tatemoto, M. "The first description of Iodine Transfer Polymerization." Kobunshi Ronbunshu, 1992. (Seminal work on alkyl iodides).
-
Sigma-Aldrich. "this compound Product Specification and Safety Data."
Sources
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. This compound | 19481-79-9 | Benchchem [benchchem.com]
- 3. Novel Chain-End Modification of Polymer Iodides via Reversible Complexation-Mediated Polymerization with Functionalized Radical Generation Agents [mdpi.com]
- 4. iarjset.com [iarjset.com]
- 5. Catalyst-free iodine-mediated living radical polymerization under irradiation over a wide visible-light spectral scope - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Iodine-mediated photo-controlled atom transfer radical polymerization (photo-ATRP) and block polymerization combined with ring-opening polymerization (ROP) via a superbase - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 2-Iodo-2-methylpropionitrile for the Synthesis of Well-Defined Polymers
Introduction: Precision in Polymer Synthesis
In the pursuit of advanced materials with tailored properties, the ability to control polymer architecture at the molecular level is paramount. Well-defined polymers, characterized by predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities, are crucial for a myriad of applications, from drug delivery systems to advanced coatings and electronics. 2-Iodo-2-methylpropionitrile has emerged as a key reagent in the field of controlled/living radical polymerization (CLRP), offering a versatile and efficient route to such precisely engineered macromolecules.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in synthesizing well-defined polymers. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer insights into the practical aspects of its use.
Molecular Characteristics and Significance
This compound, with the chemical formula C₄H₆IN, is an organoiodine compound featuring a quaternary carbon center bonded to an iodine atom, a nitrile group, and two methyl groups.[1] Its molecular structure, particularly the relatively weak carbon-iodine bond, is central to its function in controlled polymerization.[1] This bond can undergo homolytic cleavage to generate a reactive carbon-centered radical, which then initiates polymerization.[1] The presence of the nitrile group and the steric hindrance from the methyl groups contribute to the stability and reactivity of the resulting radical species.[1]
Core Application: Iodine-Mediated Reversible-Deactivation Radical Polymerization (RDRP)
This compound is a highly effective initiator for a subset of RDRP known as Degenerative Transfer (DT) polymerization.[1][2][3] This technique allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[1][2] The fundamental principle of degenerative transfer lies in a rapid and reversible exchange of the iodine atom between dormant polymer chains (terminated with an iodine atom) and propagating radical chains.[4][5]
The Mechanism of Degenerative Transfer
The process can be broken down into the following key steps:
-
Initiation: A conventional radical initiator, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN), is thermally or photochemically decomposed to generate primary radicals.[2] These radicals then react with monomer units to start the polymerization process, forming propagating chains.
-
Chain Transfer (Degenerative Transfer): The propagating radical chain (P•) reacts with a dormant polymer chain (P-I) or the initial transfer agent, this compound (R-I). This results in the transfer of the iodine atom, deactivating the previously propagating chain and activating the formerly dormant one. This exchange is a thermodynamically neutral process.[4]
-
Propagation: The newly activated radical chain propagates by adding monomer units.
-
Equilibrium: A dynamic equilibrium is established between the active (propagating) and dormant (iodine-terminated) species. As all chains have an equal probability of being active and growing, a uniform chain length distribution is achieved, leading to a low PDI.
This continuous cycle of activation and deactivation ensures that all polymer chains grow at a similar rate, leading to a well-defined polymer product.
Sources
Application Note & Protocol: In-Situ Generation of 2-Iodo-2-methylpropionitrile for Controlled Radical Polymerization
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-situ generation of 2-iodo-2-methylpropionitrile and its subsequent application as a highly effective initiator for controlled radical polymerization. This method offers a streamlined and efficient alternative to the isolation and purification of the often unstable this compound, enabling precise control over polymer molecular weight and dispersity. The protocols detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both reproducibility and safety.
Introduction: The Rationale for In-Situ Generation
Controlled radical polymerization techniques, such as Iodine Transfer Polymerization (ITP) and Reversible-Deactivation Radical Polymerization (RDRP), are indispensable tools in the synthesis of well-defined polymers for a myriad of applications, including drug delivery systems.[1][2] The efficacy of these methods hinges on the use of a suitable initiator or chain transfer agent. This compound is a particularly effective initiator due to the relatively weak carbon-iodine bond, which allows for facile homolytic cleavage and the generation of radicals to initiate polymerization.[3]
However, this compound is known to be sensitive to light, air, and heat, which can lead to decomposition and compromise its purity and effectiveness.[4][5] The in-situ generation of this initiator immediately prior to its use in polymerization circumvents these stability issues, offering a more reliable and efficient workflow. This approach involves the reaction of a stable radical source, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), with molecular iodine to produce this compound directly within the reaction vessel.[3][6]
This application note will detail the theoretical underpinnings of this process, provide step-by-step protocols for both the in-situ generation and a subsequent polymerization of methyl methacrylate (MMA) as a model system, and outline the necessary safety precautions.
Mechanistic Insights
The in-situ formation of this compound is predicated on a radical chain mechanism.[3] The process is initiated by the thermal decomposition of AIBN, which generates two 2-cyano-2-propyl radicals and nitrogen gas.[7][8] These radicals then abstract an iodine atom from molecular iodine (I₂), forming the desired this compound and an iodine radical. The iodine radical can then participate in various termination or transfer reactions.
The subsequent polymerization, in this case, an Iodine Transfer Polymerization (ITP), relies on a degenerative chain transfer process.[9] The propagating polymer radical reacts with a dormant polymer chain capped with iodine, leading to an exchange of the iodine atom and the transfer of the radical activity. This reversible process allows for a controlled growth of polymer chains, resulting in polymers with a narrow molecular weight distribution.[9][10]
Figure 1: Reaction mechanism for the in-situ generation of this compound and subsequent Iodine Transfer Polymerization.
Experimental Protocols
Materials and Equipment
| Material | Grade | Supplier |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | >98% | Sigma-Aldrich |
| Iodine (I₂) | Reagent Grade | Fisher Scientific |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Methyl methacrylate (MMA) | 99%, inhibitor removed | Sigma-Aldrich |
| Argon (Ar) | High Purity | Local Supplier |
| Schlenk flask | - | VWR |
| Magnetic stirrer with heating | - | IKA |
| Condenser | - | VWR |
| Syringes and needles | - | Becton Dickinson |
| Standard glassware | - | Pyrex |
Note: It is crucial to remove the inhibitor from the monomer (MMA) prior to use. This can be achieved by passing it through a column of basic alumina.
Protocol 1: In-Situ Generation of this compound
This protocol is adapted from a procedure reported by the Royal Society of Chemistry.[6]
-
Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add iodine (I₂) (e.g., 0.190 g, 0.75 mmol) and AIBN (e.g., 0.399 g, 2.43 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 10.5 g) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon for 15-20 minutes to remove any oxygen. Maintain a positive pressure of argon throughout the reaction.
-
Reaction: Immerse the flask in a preheated oil bath at 100°C. Stir the mixture vigorously. The reaction should be conducted in the absence of light to prevent unwanted side reactions.[3]
-
Reaction Time: Allow the reaction to proceed for approximately 15 minutes. The solution will turn from a dark iodine color to a slightly yellowish hue, indicating the consumption of iodine. A conversion of iodine to this compound of approximately 99.5% can be achieved.[6]
-
Cooling: After the reaction is complete, rapidly cool the flask to room temperature using a water bath.
-
Usage: The resulting solution of this compound in toluene is now ready to be used directly in the subsequent polymerization step without further purification.[6]
Figure 2: Workflow for the in-situ generation of this compound.
Protocol 2: Polymerization of Methyl Methacrylate (MMA)
This protocol describes a bulk polymerization of MMA using the in-situ generated initiator.
-
Monomer Preparation: In a separate, dry Schlenk flask, add the desired amount of inhibitor-free methyl methacrylate (MMA).
-
Initiator Addition: Using a deoxygenated syringe, transfer the required volume of the freshly prepared this compound solution to the flask containing the MMA. A typical molar ratio of [MMA]₀:[I₂]₀:[AIBN]₀ is 200:1:1.6.[6]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.
-
Polymerization: Place the sealed flask in a thermostated oil bath at the desired polymerization temperature (e.g., 60-70°C) and stir.[4][6]
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR or gravimetry, and the polymer molecular weight and dispersity by Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol or hexane). Filter and dry the polymer under vacuum to a constant weight.
Safety and Handling
4.1. Chemical Hazards
| Chemical | Hazards |
| This compound | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Suspected of causing genetic defects. Combustible liquid.[4][5] |
| Iodine | Harmful if swallowed or inhaled. Causes skin and eye irritation. Can cause respiratory tract irritation.[11] |
| AIBN | Flammable solid. May cause fire. Harmful if swallowed or inhaled. |
| Toluene | Flammable liquid and vapor. Harmful if inhaled. May cause drowsiness or dizziness. |
| Methyl Methacrylate | Flammable liquid and vapor. May cause an allergic skin reaction. May cause respiratory irritation. |
4.2. Recommended Precautions
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial to prevent side reactions and ensure the safety of the process.[6][12]
-
Light Sensitivity: Protect the reaction mixture from light, as this compound can decompose upon exposure.[3][4]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[5]
Conclusion
The in-situ generation of this compound offers a robust and convenient method for initiating controlled radical polymerizations. This approach mitigates the challenges associated with the handling and storage of the unstable initiator, thereby enhancing the reliability and reproducibility of polymer synthesis. The protocols provided in this application note serve as a valuable resource for researchers aiming to produce well-defined polymers for advanced applications.
References
-
The Royal Society of Chemistry. (2017). Supporting information for "A novel and efficient iodine transfer polymerization of methyl methacrylate mediated by HMPA". [Link]
-
MDPI. (2024). In Situ Generation of Nanoparticles on and within Polymeric Materials. [Link]
-
National Institutes of Health. (2022). A dual initiator approach for oxygen tolerant RAFT polymerization. [Link]
-
Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. (n.d.). Retrieved from [Link]
-
Wiley Online Library. (2022). Emerging Concepts in Iodine Transfer Polymerization. [Link]
-
National Institutes of Health. (n.d.). In Situ Forming Polymeric Drug Delivery Systems. [Link]
-
Chemistry LibreTexts. (2023). 4: Radical Reactions. [Link]
-
Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). RAFT Polymerization of Acrylonitrile and Preparation of Block Copolymers Using 2-Cyanoethyl Dithiobenzoate as the Transfer Agent. [Link]
-
ResearchGate. (n.d.). General mechanisms of iodine transfer polymerization. [Link]
-
ResearchGate. (2014). How can I use AIBN (2,2′-Azobis(2-methylpropionitrile) for cross linking?. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. [Link]
-
Study.com. (n.d.). AIBN Overview, Structure & Initiators. [Link]
-
protocols.io. (2024). RAFT Based Synthesis of In-house Polymers. [Link]
-
RSC Publishing. (n.d.). Reverse iodine transfer polymerization (RITP) of chloroprene. [Link]
-
Radicals and Radical Reactions. (n.d.). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. [Link]
-
ResearchGate. (n.d.). Scheme 1 (a) Reverse iodine transfer polymerization (RITP) of a vinyl.... [Link]
-
TU Delft Repository. (n.d.). Emerging Concepts in Iodine Transfer Polymerization. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Situ Forming Polymeric Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 19481-79-9 | Benchchem [benchchem.com]
- 4. This compound | 19481-79-9 | TCI AMERICA [tcichemicals.com]
- 5. This compound | Starshinechemical [starshinechemical.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. AIBN Overview, Structure & Initiators | Study.com [study.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
Troubleshooting & Optimization
Troubleshooting low conversion in 2-Iodo-2-methylpropionitrile polymerization
An essential guide for researchers, scientists, and drug development professionals navigating the complexities of controlled radical polymerization.
Technical Support Center: Polymerization of 2-Iodo-2-methylpropionitrile
A Senior Application Scientist's Guide to Troubleshooting Low Conversion
Welcome to the technical support center for polymerization involving this compound. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge for researchers encountering challenges, particularly low monomer conversion, during their experiments. Given that this compound is not a widely documented agent for polymerization, this guide is built upon the established principles of Iodine-Transfer Polymerization (ITP) and Reversible Iodine Transfer Polymerization (RITP), the most probable mechanisms for this type of reagent.
Troubleshooting Guide: Diagnosing Low Conversion
This section addresses specific issues you might be facing in your experiments. The question-and-answer format is designed to help you quickly identify and resolve the root cause of low conversion.
Q1: My polymerization shows no initiation or a significant induction period. What are the likely causes?
A1: An induction period, where no polymerization occurs, is a classic symptom of inhibiting species in the reaction mixture. Several factors could be at play:
-
Oxygen Inhibition: This is the most common culprit in radical polymerizations.[1][2] Oxygen is a potent diradical inhibitor that scavenges initiating and propagating radicals to form stable peroxy radicals, which are inefficient at continuing the polymerization chain.[1]
-
Solution: Ensure your reaction setup is thoroughly deoxygenated. Standard methods include purging with an inert gas (e.g., Argon or Nitrogen) for an extended period (30-60 minutes) or, for more sensitive systems, performing several freeze-pump-thaw cycles.[3]
-
-
Inactive Initiator: The radical initiator (e.g., AIBN, V-70) may have degraded due to improper storage or age.[1]
-
Solution: Use a fresh batch of initiator. For thermally sensitive initiators like AIBN, it is best practice to recrystallize it and store it at low temperatures (-20°C) in the dark.[3]
-
-
Inhibitor in Monomer: Many commercial monomers are shipped with a small amount of inhibitor (like MEHQ) to prevent spontaneous polymerization during storage.[1]
-
Solution: While a sufficient concentration of initiator can overcome the inhibitor, for controlled polymerizations, it is best to remove it. This is typically done by passing the monomer through a column of basic alumina or by distillation under reduced pressure.
-
Q2: The polymerization starts, but stalls at low conversion. What's happening?
A2: When a reaction begins but fails to reach completion, it suggests a premature termination of the growing polymer chains or a loss of radical flux.
-
Suboptimal Initiator Concentration: The ratio of the initiator to the chain transfer agent (the iodo-compound) is critical.
-
Too much initiator: A high concentration of primary radicals can lead to an increased rate of bimolecular termination, where two growing chains irreversibly combine.[3]
-
Too little initiator: The initiator may be completely consumed before the monomer is, leading to a cessation of polymerization.
-
Solution: Optimize the initiator-to-transfer agent ratio. A common starting point for ITP is a molar ratio where the initiator concentration is significantly lower than the transfer agent concentration.
-
-
Suboptimal Temperature: The decomposition rate of thermal initiators is highly dependent on temperature.[1]
-
Temperature too low: The rate of radical generation will be too slow to sustain polymerization.
-
Temperature too high: The initiator will decompose too quickly, leading to a burst of radicals that terminate early. This can also increase the rate of side reactions.
-
Solution: Select an initiator appropriate for your desired reaction temperature (based on its half-life) and maintain a stable temperature throughout the experiment. For example, AIBN has a 10-hour half-life at around 65°C.
-
-
Inefficient Chain Transfer: The fundamental principle of ITP is the reversible transfer of the iodine atom. If this process is slow or inefficient, control is lost, and the polymerization may halt. The C-I bond in this compound might be too strong, or the resulting radical may not be stable enough to effectively propagate the chain.[4]
-
Solution: This is an intrinsic property of the transfer agent. If optimization of other parameters fails, consider using a more established iodo-transfer agent to validate your system before returning to your compound of interest.
-
Q3: Could the this compound itself be the source of the problem?
A3: Yes, the structure of your transfer agent is a critical variable with several potential points of failure.
-
Instability: α-iodo nitriles can be unstable. They may be susceptible to elimination reactions or other degradation pathways under thermal or radical conditions, consuming the compound and generating inhibiting species.
-
Side Reactions of the Nitrile Group: While generally stable, nitrile groups can undergo side reactions, especially at elevated temperatures.[5] These reactions could potentially interfere with the polymerization.
-
Unfavorable Transfer Constant: The effectiveness of a chain transfer agent is defined by its transfer constant. If the rate of iodine atom transfer is much slower than the rate of propagation, you will have poor control over the polymerization, which can manifest as low conversion and a broad molecular weight distribution.[4]
Frequently Asked Questions (FAQs)
Q1: What is the likely polymerization mechanism when using this compound?
A1: The most probable mechanism is Iodine-Transfer Polymerization (ITP) . This is a form of Reversible-Deactivation Radical Polymerization (RDRP). The process involves a conventional radical initiator that creates propagating chains. These chains can then react with the iodo-compound (your this compound), transferring the iodine atom and creating a dormant polymer chain and a new radical. This new radical then initiates a new polymer chain. This rapid and reversible exchange between active (propagating) and dormant (iodo-terminated) species allows for controlled growth of polymer chains.[6]
Alternatively, a Reverse Iodine Transfer Polymerization (RITP) could occur, where the radical initiator reacts with molecular iodine (I2) which may be present as an impurity or formed in situ, to generate the initial transfer agent.[7][8]
Diagram: General Mechanism of Iodine-Transfer Polymerization (ITP)
Caption: The ITP mechanism showing initiation, propagation/transfer equilibrium, and termination.
Q2: What are the key experimental parameters I should focus on for optimization?
A2: To achieve high conversion and good control over your polymerization, systematically optimizing the following parameters is crucial.
| Parameter | Effect on Polymerization | Recommended Starting Point |
| [Monomer]:[Transfer Agent] | This ratio primarily determines the target degree of polymerization (and thus, molecular weight). | 25:1 to 200:1, depending on desired polymer length. |
| [Transfer Agent]:[Initiator] | Controls the number of growing chains and the rate of polymerization. A lower ratio can lead to faster rates but may increase termination. | 1:0.1 to 1:0.5. Start low to minimize termination events. |
| Monomer Concentration | Higher concentrations generally lead to faster polymerization rates. Very low concentrations can be excruciatingly slow.[3] | 1 M to 5 M, or even bulk polymerization if feasible. |
| Temperature | Dictates the initiator decomposition rate. Must be chosen based on the initiator's half-life.[9] | For AIBN, 60-80°C. For V-70, 30-50°C. |
| Solvent | Can affect the solubility of all components and may influence reaction kinetics. | Choose a solvent that dissolves all components and is inert to radical reactions (e.g., toluene, anisole, DMF, dioxane). |
Q3: How do I perform a robust deoxygenation of my reaction mixture?
A3: Proper deoxygenation is non-negotiable for successful controlled radical polymerization.[2]
Method 1: Inert Gas Purging
-
Combine your monomer, transfer agent, and solvent in the reaction flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Insert a long needle connected to an inert gas (Argon or Nitrogen) source, ensuring the tip is submerged in the liquid.
-
Insert a short needle as an outlet.
-
Bubble the gas through the stirring solution for at least 30-60 minutes.
-
After purging, add the initiator (as a solution in deoxygenated solvent) via a gas-tight syringe.
Method 2: Freeze-Pump-Thaw (FPT) This method is more effective for removing dissolved oxygen.
-
Place your reaction mixture in a flask with a sidearm connected to a vacuum line.
-
Freeze the mixture completely using liquid nitrogen.
-
Once frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum and thaw the mixture in a water bath. You may see bubbles of gas being released.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final cycle, backfill the flask with inert gas before starting the reaction.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and solving low conversion issues.
Experimental Protocol: General Procedure for ITP
This protocol provides a starting point for conducting an Iodine-Transfer Polymerization. All glassware should be oven-dried before use.
Materials:
-
Monomer (inhibitor removed)
-
This compound (Transfer Agent)
-
AIBN (Initiator)
-
Anhydrous Solvent (e.g., Toluene)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Vacuum line
-
Syringes and needles
Procedure:
-
Preparation: In a clean, dry Schlenk flask containing a magnetic stir bar, add the this compound (e.g., 0.1 mmol, 1 eq.).
-
Add the monomer (e.g., 10 mmol, 100 eq.) and the solvent (to achieve desired concentration, e.g., 5 M).
-
Seal the flask with a rubber septum and perform deoxygenation using either inert gas purging or three freeze-pump-thaw cycles.
-
Initiator Stock Solution: In a separate vial, prepare a stock solution of AIBN in deoxygenated solvent (e.g., 0.02 mmol, 0.2 eq. in 1 mL of solvent).
-
Initiation: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Using a gas-tight syringe, transfer the AIBN stock solution to the stirring reaction mixture in the Schlenk flask.
-
Polymerization: Allow the reaction to proceed for the desired amount of time (e.g., 4-24 hours). Samples can be taken periodically via a deoxygenated syringe to monitor conversion by ¹H NMR or GC.
-
Termination: To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Analysis: Characterize the polymer for conversion (¹H NMR), molecular weight, and dispersity (SEC/GPC).
References
- Iodine-Transfer Polymerization (ITP) of Ethylene and Copolymerization with Vinyl Acetate. (2020).
- US11390703B2 - Iodine transfer polymerization method and compositions there
- Controlled radical polymerization – Knowledge and References. (n.d.). Taylor & Francis.
- Matyjaszewski, K. (2022, October 11).
- Troubleshooting incomplete conversion in 1,9-Nonanediol diacrylate polymeriz
- Development of a superabsorbent polymer using iodine transfer polymerization. (n.d.).
- Hui, J., Shi, Y., Li, T., Wu, J., & Fu, Z. (2015). Reverse iodine transfer polymerization (RITP) of chloroprene. RSC Advances, 55.
- Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (n.d.). MDPI.
- Scheme 1 (a) Reverse iodine transfer polymerization (RITP) of a vinyl.... (n.d.).
- The Reactions of Nitrile-containing Polymers. (n.d.).
- Controlled Radical Polymeriz
- General mechanisms of iodine transfer polymerization. (n.d.).
- Reverse Iodine Transfer Polymerization (RITP) of Chloroprene. (n.d.).
- Coote, M. L., & Lin, C. Y. (2010). Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines. ANU Research School of Chemistry.
- RAFT polymerization (no or low conversion r
- Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. (2017, January 30).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reverse iodine transfer polymerization (RITP) of chloroprene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US11390703B2 - Iodine transfer polymerization method and compositions therefrom - Google Patents [patents.google.com]
Side reactions of 2-Iodo-2-methylpropionitrile in radical polymerization
Technical Support Center: 2-Iodo-2-methylpropionitrile (CP-I) in Radical Polymerization
Introduction: The CP-I System
This compound (CP-I) is the iodine-adduct of the 2-cyanopropyl radical. It serves as the primary Chain Transfer Agent (CTA) in Iodine Transfer Polymerization (ITP) and Reversible Complexation Mediated Polymerization (RCMP) .
Unlike RAFT or ATRP, CP-I operates via a Degenerative Chain Transfer (DT) mechanism. The control of molecular weight relies entirely on the rapid exchange of the iodine atom between a dormant polymer chain (
The Critical Balance:
If this exchange is slower than propagation, you lose control (high dispersity). If the C-I bond is cleaved irreversibly (side reactions), you lose "livingness."
Module 1: Pre-Reaction Stability & Storage
User Symptom: "My CP-I initiator has turned from pale yellow to deep purple/brown."
Technical Diagnosis:
The C-I bond in CP-I is exceptionally weak (
The Side Reaction (Photolysis):
Impact on Polymerization:
Free Iodine (
Troubleshooting Protocol 1: Purification of CP-I Note: CP-I is often generated in situ to avoid this, but if using isolated CP-I, follow this:
-
Dissolution: Dissolve the degraded CP-I in diethyl ether or benzene.
-
The Wash: Wash the organic phase with a 5% aqueous Sodium Thiosulfate (
) solution. -
Drying: Wash with distilled water, dry over
, and filter. -
Isolation: Evaporate solvent under reduced pressure in the dark at low temperature (<30°C).
-
Storage: Store at -20°C wrapped in aluminum foil.
Module 2: Kinetic Deviations (During Reaction)
User Symptom: "The reaction has a long induction period, or the rate is significantly slower than calculated."
Technical Diagnosis:
This is often caused by Oxygen Inhibition or Iodine Inhibition . While oxygen is a known enemy, in ITP, the accumulation of
The Side Reaction (Retardation Equilibrium):
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Induction > 1 hr | Excess | Purify CP-I (see Module 1) or add a small amount of conventional initiator (AIBN) to "burn" the excess iodine. |
| Zero Conversion | Oxygen leak + | Degas via freeze-pump-thaw (3 cycles). Nitrogen sparging is often insufficient for ITP. |
| Rate slows over time | Accumulation of | Ensure reaction vessel is completely shielded from light (wrap in foil). |
Module 3: Loss of Fidelity (High Dispersity / Dead Chains)
User Symptom: "My polymer has a high PDI (>1.5) or cannot be chain-extended."
Technical Diagnosis: This indicates that Side Reactions are dominating over the Degenerative Transfer . The two primary culprits are HI Elimination and Irreversible Coupling .
Side Reaction A: Hydrogen Iodide (HI) Elimination At high temperatures (>80°C) or in the presence of basic monomers/catalysts, the terminal iodine can be eliminated, leaving a double bond at the chain end. This chain is now "dead" (cannot reactivate).
Side Reaction B: Bimolecular Termination
If the concentration of radical initiator (e.g., AIBN) is too high relative to CP-I, the concentration of active radicals
Visualizing the Competition:
Figure 1: The ITP Equilibrium vs. Side Reactions. Note that the "Living" character depends entirely on the reversible Chain Transfer pathway (Green) dominating over Termination/Elimination (Red/Grey).
Experimental Protocol: Standardized ITP of Methyl Methacrylate (MMA)
Designed to minimize side reactions.
Reagents:
-
Monomer: MMA (Passed through basic alumina to remove inhibitor).
-
CTA: CP-I (Freshly purified or synthesized in situ).
-
Initiator: AIBN (Recrystallized).[7]
-
Solvent: Toluene or Anisole.[8]
Step-by-Step:
-
Stoichiometry: Target a ratio of [Monomer]:[CP-I]:[AIBN] = 100:1:0.2.
-
Why 0.2 AIBN? You need a continuous supply of radicals to drive the exchange, but too much increases termination.
-
-
Assembly: Add reagents to a Schlenk tube equipped with a magnetic stir bar.
-
Degassing: Perform 3 cycles of freeze-pump-thaw.
-
Critical Step: Backfill with Argon, not Nitrogen (Argon is heavier and blankets the sensitive CP-I better).
-
-
Protection: Wrap the Schlenk tube entirely in aluminum foil.
-
Prevention:[2] Blocks photolytic cleavage of C-I bonds.
-
-
Polymerization: Immerse in an oil bath at 70°C .
-
Limit: Do not exceed 80°C to prevent HI elimination side reactions.
-
-
Quenching: Cool rapidly in liquid nitrogen and expose to air.
FAQ: Frequently Asked Questions
Q: Can I use CP-I for acrylate polymerization? A: Yes, but be careful. The C-I bond in acrylates is stronger than in methacrylates (secondary vs. tertiary carbon). This makes reactivation slower. You may need to add an iodine-bonding catalyst (like an amine or iodide salt) to weaken the bond and speed up activation (RCMP mechanism).
Q: Why is my molecular weight higher than theoretical (
Q: How do I remove the iodine color from the final polymer? A: Post-polymerization, the polymer will likely be yellowish/brown.
-
Precipitate the polymer in methanol.
-
If color persists, dissolve polymer in THF and wash with dilute sodium thiosulfate.
-
Reprecipitate.
References
-
Iodine Transfer Polymerization (Mechanism & Kinetics)
-
Photolysis of Alkyl Iodides
-
Synthesis and Stability of CP-I
-
Reversible Complexation Mediated Polymerization (RCMP)
Sources
- 1. Polymerization Reactions and Modifications of Polymers by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Starshinechemical [starshinechemical.com]
- 3. This compound | 19481-79-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. Cu(0)-RDRP of acrylates using an alkyl iodide initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Purification of polymers synthesized with 2-Iodo-2-methylpropionitrile
Subject: Troubleshooting & Purification Protocols for Polymers Synthesized via Iodine-Transfer Polymerization (ITP/RITP) using 2-Iodo-2-methylpropionitrile (CP-I). Document ID: CP-I-PUR-001 Status: Active Audience: Polymer Chemists, Drug Delivery Systems (DDS) Engineers.
Core Technical Context
This compound (CP-I) is a functional initiator used primarily in Reverse Iodine Transfer Polymerization (RITP) and Iodine Transfer Polymerization (ITP) . It acts as both a radical source and a chain transfer agent, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity.
The Critical Challenge: Unlike standard free-radical polymerization, CP-I mediated synthesis leaves a chemically labile iodine atom at the polymer chain end (Polymer-I) . This terminal iodine is the primary source of post-synthesis issues: discoloration, thermal instability, and cytotoxicity.
Diagnostic & Troubleshooting (Q&A)
Category A: Visual Defects (Color & Clarity)
Q: My polymer is bright yellow/brown after precipitation. Is this normal? A: Yes, but it indicates contamination. The color arises from two distinct sources:
-
Free Iodine (
): Unreacted iodine trapped in the polymer matrix. -
Terminal Iodine (Polymer-I): The C-I bond at the chain end is inherently chromophoric (often weak yellow).
Q: I precipitated the polymer in methanol/hexane three times, but the color persists. Why?
A: Precipitation removes unreacted monomers and free initiator, but it is often ineffective against molecular iodine (
-
Immediate Fix: See Protocol 1: Sodium Thiosulfate Wash.
Category B: Thermal & Chemical Instability
Q: My polymer degrades or turns dark brown during vacuum drying at 60°C. What is happening?
A: You are witnessing thermal elimination . The C-I bond formed by CP-I is weak (bond energy ~200-230 kJ/mol). At elevated temperatures, the terminal iodine eliminates, often generating
-
Recommendation: Dry at ambient temperature under high vacuum. For thermal stability, you must perform chain-end modification (See Protocol 2).
Category C: Biological Compatibility
Q: Can I use the CP-I synthesized polymer directly for drug delivery nanoparticles? A: Absolutely not.
-
Toxicity: Alkyl iodides are alkylating agents and potentially genotoxic.
-
Reactivity: The labile iodine can react with nucleophilic groups on proteins (amines, thiols), causing uncontrolled conjugation or toxicity.
-
Hydrolysis: In aqueous media, the C-I bond can hydrolyze to release iodide ions and form alcohol groups, altering the hydrophobicity of your carrier unpredictably.
Experimental Protocols
Protocol 1: Removal of Free Molecular Iodine ( )
Use this protocol if the polymer is yellow but you do not need to remove the covalently bound chain-end iodine.
Principle: Reduction of colored iodine (
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve the crude polymer in a water-immiscible solvent (e.g., Dichloromethane, Chloroform) to roughly 10-20 wt%. |
| 2 | Wash Phase | Add an aqueous solution of 0.1 M Sodium Thiosulfate ( |
| 3 | Extraction | Shake vigorously in a separatory funnel until the organic layer loses its brown tint. The aqueous layer may turn cloudy/yellow. |
| 4 | Separation | Collect the organic phase. Repeat wash with brine (sat. NaCl) to remove residual salts. |
| 5 | Drying | Dry organic phase over |
Protocol 2: Chain-End Modification (Iodine Removal)
Use this protocol to replace the terminal iodine with a stable group (H, OH, or alkyl) for thermal stability and biocompatibility.
Method: Radical-Induced Reduction (Tin-Free). Reagents: AIBN (excess) or Lauroyl Peroxide.
-
Dissolve: Dissolve Polymer-I in a solvent suitable for radical reaction (e.g., Toluene or Anisole).
-
Add Reagent: Add 3–5 equivalents (relative to chain ends) of AIBN.
-
Heat: Degas the solution (freeze-pump-thaw x3) and heat to 70–80°C for 4–6 hours.
-
Purify: Precipitate the polymer to remove the succinonitrile byproducts and residual AIBN.
Visualizing the Workflow
Diagram 1: Purification Decision Tree
This logic flow helps users decide which protocol to apply based on their end-use requirements.
Caption: Decision matrix for selecting the appropriate purification level based on visual defects and downstream application requirements.
Diagram 2: Mechanism of Instability & Correction
Understanding why the polymer degrades is key to trusting the purification process.
Caption: Comparison of the thermal degradation pathway (red) versus the chemical stabilization pathway (green).
Reference Data
Table 1: Comparative Purification Efficacy
| Method | Removes Monomer? | Removes Free | Removes Terminal C-I? | Resulting Stability |
| Precipitation (MeOH/Hexane) | ✅ Yes | ❌ Poor | ❌ No | Low (Yellows over time) |
| Dialysis | ✅ Yes | ⚠️ Slow | ❌ No | Low |
| Thiosulfate Wash | ❌ No | ✅ Excellent | ❌ No | Medium (Colorless, but heat sensitive) |
| Radical Exchange (AIBN) | ❌ No | ❌ No | ✅ Yes | High (Thermally stable) |
| Aminolysis (Primary Amines) | ❌ No | ❌ No | ✅ Yes | High (Functionalized end-group) |
References
-
Lacroix-Desmazes, P., et al. (2005). Reverse Iodine Transfer Polymerization (RITP) of Methyl Methacrylate. Macromolecules.[2][4][6][7][8][9][10] Link
-
Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience. (Referencing general iodine transfer mechanisms). Link
-
Goto, A., et al. (1998). Mechanism of Iodine-Transfer Polymerization.[6] Macromolecules.[2][4][6][7][8][9][10] Link
-
Sigma-Aldrich (Merck). (n.d.). This compound Product Safety Data Sheet (SDS). (For toxicity and handling data). Link
Sources
- 1. This compound | Starshinechemical [starshinechemical.com]
- 2. This compound | 19481-79-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 19481-79-9 | Benchchem [benchchem.com]
- 4. Novel Chain-End Modification of Polymer Iodides via Reversible Complexation-Mediated Polymerization with Functionalized Radical Generation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Initiation with 2-Iodo-2-methylpropionitrile
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance the initiation efficiency of 2-Iodo-2-methylpropionitrile in your polymerization reactions. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its initiation efficiency critical?
This compound is an organic compound frequently used as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). Its molecular structure features a quaternary carbon center with an iodine atom, a nitrile group, and two methyl groups.[1] The key to its function lies in the relatively weak carbon-iodine (C-I) bond, which can be homolytically cleaved to generate a 2-cyano-2-propyl radical.[1]
High initiation efficiency is paramount because it ensures that all polymer chains begin to grow at approximately the same time. This synchronous growth is essential for synthesizing polymers with:
-
Predetermined molecular weights.
-
A narrow molecular weight distribution (low polydispersity).
-
Well-defined end-group functionalities.
Inefficient initiation leads to a mixture of polymer chains of varying lengths and can result in a final product that does not meet the desired specifications.
Q2: My polymerization is sluggish or fails to start. What are the primary concerns related to the initiator?
Several factors related to the initiator itself can impede or prevent polymerization. Here's a checklist of potential culprits:
-
Initiator Purity and Stability: this compound is sensitive to light, heat, and air. Exposure to these elements can cause it to decompose, reducing the concentration of active initiator in your reaction. It is crucial to store it correctly—frozen, under an inert atmosphere, and protected from light.
-
Impurities in the Reaction Mixture: The presence of oxygen or other radical scavengers in your monomer, solvent, or reaction vessel can terminate the newly formed radicals before they have a chance to initiate polymerization.
-
Incorrect Initiator Concentration: The ratio of monomer to initiator is a key factor in determining the final molecular weight of your polymer.[2] An incorrect concentration can lead to deviations from your target molecular weight or, in extreme cases, reaction failure.
Q3: How can I enhance the initiation efficiency of this compound in an ATRP system?
Improving initiation efficiency in ATRP is a multifactorial challenge. Here are several key parameters you can adjust:
-
The Catalyst System: The choice of the transition metal catalyst and its coordinating ligand is arguably the most critical factor.[3] For iodo-initiators, copper-based systems are common. The ligand's structure influences the catalyst's activity and, consequently, the rate of activation of the C-I bond. A more active catalyst will increase the activation rate constant (kact), leading to faster and more efficient initiation.[4]
-
Solvent Selection: The polarity of the solvent can affect the ATRP equilibrium.[5] For instance, polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) can sometimes play the role of a ligand, influencing the catalyst's activity.[5]
-
Temperature Control: Increasing the reaction temperature generally increases the rate of radical formation. However, be mindful that higher temperatures can also lead to undesirable side reactions. The optimal temperature will depend on the specific monomer and catalyst system being used.
-
Halide Exchange: An advanced technique to improve control involves using a mixed halide system. For example, pairing an iodo-initiator like this compound with a copper(I) chloride catalyst can sometimes lead to better control over the polymerization compared to a purely iodine-based system.[6]
Q4: What are the common side reactions that can lower the initiation efficiency?
Even with a pure initiator and a well-designed system, side reactions can occur:
-
Radical-Radical Coupling: The initiator-derived radicals can couple with each other or with propagating radicals. This is a termination step that consumes radicals and reduces the number of growing polymer chains.[7]
-
Decomposition of the Initiator: As mentioned, light and heat can cause the initiator to decompose into non-initiating species.[1] It's crucial to handle the initiator in a darkened environment and maintain precise temperature control.[1]
Q5: What is the proper procedure for handling and storing this compound?
Given its sensitivity, proper handling and storage are non-negotiable for maintaining the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Frozen (<0°C)[8] | To minimize thermal decomposition. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | To prevent oxidation. |
| Light Exposure | Store in an amber vial or a container wrapped in foil. | To prevent photodecomposition.[1] |
| Handling | Use in a well-ventilated area or a fume hood.[9] | The compound is toxic if inhaled, swallowed, or in contact with skin.[9] |
Q6: If I continue to experience issues, what are some alternative initiators to consider?
If you're unable to achieve the desired results with this compound, several alternatives are available, each with its own set of advantages and disadvantages:
-
Other Alkyl Halides: Alkyl bromides and chlorides are also commonly used as ATRP initiators. The reactivity of the carbon-halogen bond follows the trend I > Br > Cl.[10] Therefore, a bromo- or chloro-initiator will generally be more stable but require a more active catalyst system to achieve a similar initiation rate.[10]
-
Azo-Initiators: Compounds like 2,2'-Azobis(2-methylpropionitrile) (AIBN) are common free-radical initiators.[11] They are typically used in conventional free-radical polymerization but can also be employed in certain controlled polymerization techniques.[12][13][14] The choice between an alkyl halide and an azo-initiator will depend on the specific polymerization method and the desired polymer architecture.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| No polymerization or very slow reaction rate | 1. Decomposed initiator. 2. Presence of oxygen or other inhibitors. 3. Inactive catalyst system. | 1. Use fresh, properly stored initiator. 2. Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles). 3. Ensure the catalyst and ligand are pure and used in the correct ratio. Consider a more active ligand. |
| Broad molecular weight distribution (high PDI) | 1. Slow initiation relative to propagation. 2. Chain transfer or termination reactions. | 1. Increase the catalyst activity (change ligand or increase temperature). 2. Lower the reaction temperature to minimize side reactions. Ensure high purity of all reagents. |
| Final molecular weight is much higher than theoretical | Insufficient initiation events. | 1. Verify the initiator concentration. 2. Check for initiator decomposition. 3. Improve catalyst activity. |
Experimental Protocols
Protocol 1: General Setup for ATRP with this compound
This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular monomer and target polymer.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under vacuum or an inert atmosphere.
-
Purify the monomer by passing it through a column of basic alumina to remove any inhibitor.
-
Degas the solvent by sparging with an inert gas for at least 30 minutes.
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, add the copper(I) halide catalyst and the ligand under an inert atmosphere.
-
Add the degassed solvent and stir until the catalyst complex forms (indicated by a color change).
-
Add the purified monomer via a degassed syringe.
-
In a separate, sealed, and darkened vial, prepare a stock solution of this compound in the degassed solvent.
-
-
Initiation:
-
Heat the reaction mixture to the desired temperature.
-
Using a degassed syringe, rapidly inject the required amount of the initiator stock solution into the stirring reaction mixture.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., by NMR for conversion and GPC for molecular weight and PDI).
-
-
Termination:
-
Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
-
Protocol 2: Purification of Monomer and Solvent
-
Monomer Purification: To remove the inhibitor (e.g., MEHQ in styrene or acrylates), pass the monomer through a short column packed with basic activated alumina. Collect the purified monomer in a flask under an inert atmosphere. Use immediately.
-
Solvent Purification: Solvents should be of high purity and anhydrous. If necessary, dry the solvent using appropriate drying agents (e.g., molecular sieves) and distill under an inert atmosphere. Store the purified solvent over molecular sieves under an inert atmosphere.
Visualizations
Caption: ATRP Initiation Workflow
Caption: Troubleshooting Initiation Issues
References
-
Atom Transfer Radical Polymerization (ATRP) Overview. (2020, February 20). YouTube. Retrieved February 7, 2026, from [Link]
-
Effects of Initiator Structure on Activation Rate Constants in ATRP - ResearchGate. (2007, January 1). Retrieved February 7, 2026, from [Link]
-
This compound - Starshinechemical. (n.d.). Retrieved February 7, 2026, from [Link]
-
Atom transfer radical polymerization - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Systematic Study on Alkyl Iodide Initiators in Living Radical Polymerization with Organic Catalysts | Macromolecules - ACS Publications. (2018, August 28). Retrieved February 7, 2026, from [Link]
-
Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group. (n.d.). Retrieved February 7, 2026, from [Link]
- US11352454B2 - Reverse iodine transfer polymerization method and compositions therefrom - Google Patents. (n.d.).
-
2.9: Radical Polymerization - Chemistry LibreTexts. (2021, September 12). Retrieved February 7, 2026, from [Link]
-
The efficiency of alkyl halide initiators in carbocationic polymerization - CORE. (n.d.). Retrieved February 7, 2026, from [Link]
-
Utilizing Halide Exchange To Improve Control of Atom Transfer Radical Polymerization. (n.d.). Retrieved February 7, 2026, from [Link]
-
Radical Polymerization: Initiation, Propagation & Termination - YouTube. (2022, May 15). Retrieved February 7, 2026, from [Link]
-
Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Retrieved February 7, 2026, from [Link]
-
The Stages of Free Radical Polymerization | MATSE 202: Introduction to Polymer Materials. (n.d.). Retrieved February 7, 2026, from [Link]
-
(PDF) Initiation of Free-Radical Polymerization Waves - ResearchGate. (2001, January 1). Retrieved February 7, 2026, from [Link]
-
Initiation, Propagation, Termination - Master Organic Chemistry. (2013, September 6). Retrieved February 7, 2026, from [Link]
-
Allyl Halide (Macro)initiators in ATRP: Synthesis of Block Copolymers with Polyisobutylene Segments | Macromolecules - ACS Publications. (2008, March 15). Retrieved February 7, 2026, from [Link]
-
(a) Star polymer synthesis via O-ATRP using multifunctional initiators.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
2,2'-Azobis(2-methylpropionitrile) | CAS#:78-67-1 | Chemsrc. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. This compound | 19481-79-9 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 4. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 5. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | 19481-79-9 [chemicalbook.com]
- 9. This compound | Starshinechemical [starshinechemical.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,2'-Azobis(2-methylpropionitrile): Reactions, synthesis and safety_Chemicalbook [chemicalbook.com]
- 12. 2,2'-Azobis(2-methylpropionitrile): Application and Related Research_Chemicalbook [chemicalbook.com]
- 13. 2,2 -Azobis(2-methylpropionitrile) 98 78-67-1 [sigmaaldrich.com]
- 14. US11352454B2 - Reverse iodine transfer polymerization method and compositions therefrom - Google Patents [patents.google.com]
Dealing with the light sensitivity of 2-Iodo-2-methylpropionitrile during reactions
Topic: Managing Light Sensitivity & Degradation in Iodine Transfer Polymerization (ITP)
Executive Summary: The Photolytic Instability of CP-I
You are likely using 2-Iodo-2-methylpropionitrile (often abbreviated as CP-I or AIBN-I ) as a Chain Transfer Agent (CTA) for Iodine Transfer Polymerization (ITP) or Reversible Complexation Mediated Polymerization (RCMP).
The Core Problem:
The Carbon-Iodine (C–I) bond in this molecule is exceptionally weak (Bond Dissociation Energy
The Consequence:
Uncontrolled light exposure triggers "premature initiation." This generates free iodine (
-
Induction periods (reaction won't start).
-
Loss of "living" character (High Polydispersity Index - PDI).
-
Dead chain ends (inability to re-initiate for block copolymers).
Mechanism of Degradation
Understanding the failure mode is critical to preventing it. The diagram below illustrates the photochemical pathway that destroys your reagent.
Figure 1: The photochemical degradation pathway. While the radical pair generation is necessary for ITP, light drives the equilibrium permanently toward
Protocol: Handling & Purification
Storage Requirements
-
Temperature: -20°C (Freezer). The C–I bond is thermally labile; room temperature storage accelerates degradation.
-
Atmosphere: Inert gas (Argon or Nitrogen). Oxygen can promote oxidation of the radical species.
-
Light Protection: Amber vials wrapped in aluminum foil.
Purification (The "Pink Sample" Fix)
If your CP-I has turned pink or violet, it contains free iodine. Do not use it directly. Free iodine acts as a radical trap.
| Method | Protocol Steps | Best For |
| A. Basic Alumina Filtration (Recommended) | 1. Pack a pipette with basic alumina (~2 cm).2. Pass the liquid CP-I through the plug neat (or dissolved in minimal CH₂Cl₂).3. Collect the colorless filtrate. | Small volumes (<5 mL); Anhydrous. |
| B. Thiosulfate Wash | 1. Dissolve CP-I in diethyl ether.2. Wash with 10% Na₂S₂O₃ (aq) until colorless.3. Dry over MgSO₄, filter, and remove solvent in the dark. | Large volumes (>10 g).[1] |
| C. Copper/Silver | 1. Add activated Copper wire or Silver powder to the reaction vessel.2. Stir for 10 mins before adding initiator. | In-situ remediation (Emergency use). |
Troubleshooting Guide (Q&A)
Scenario A: Pre-Reaction Issues
Q: My CP-I sample is a dark brown liquid. Can I still use it if I increase the concentration?
-
Answer: No. Dark brown indicates a significant concentration of molecular iodine (
). In ITP, is a strong inhibitor. It will consume the radicals generated by your initiator (e.g., AIBN) until the iodine is depleted. This causes a variable "induction period" where no polymerization happens. -
Fix: You must purify the sample using the Basic Alumina method described above immediately before use.
Q: I weighed my CP-I in the open lab, and it turned pink within 10 minutes. Is it ruined?
-
Answer: It is partially degraded. The pink hue is the visible signature of
. -
Scientific Context: Alkyl iodides have a weak absorption tail extending into the visible spectrum (up to ~450-500nm). Standard fluorescent lab lights emit enough energy in this region to cleave the bond.
-
Protocol: Always weigh CP-I in a hood with the lights off or covered with red film. If it is only faintly pink, the induction period may be negligible, but for precision kinetics, repurify.
Scenario B: Reaction Failures
Q: The polymerization started but the PDI is broad (>1.5), and the molecular weight is higher than calculated.
-
Answer: This indicates Loss of Control (Low Transfer Efficiency) .
-
Cause: If your CP-I was partially degraded by light before the reaction, you effectively have less "active" CTA than you calculated.
-
If
, your goes up.
-
-
Diagnostic: Check the UV-Vis spectrum of your starting material. A peak at ~520 nm indicates free iodine.
Q: The reaction mixture turned purple during polymerization. Is this normal?
-
Answer: It depends on the mechanism.
-
In Thermal ITP: A slight pink/purple color is often observed and accepted (the "persistent radical effect" builds up a small steady-state of
). -
In Photo-ITP: If you are using light to drive the reaction, the color is part of the cycle.
-
However: If the color becomes deep purple and conversion stops, you have Termination by Combination . You likely have too much light intensity or heat, causing radical concentration to spike, leading to
accumulation.
-
Logic Flow: Troubleshooting Polymerization Control
Use this decision tree to diagnose ITP failures related to CP-I quality.
Figure 2: Diagnostic workflow for identifying CP-I related failures in polymerization.
References
-
Matyjaszewski, K., et al. "Iodine Transfer Polymerization (ITP): A Reversible Complexation Mediated Polymerization." Chemical Reviews, 2001. (Foundational text on the mechanism of C-I bond lability).
-
(Note: Generalized link to Chem Reviews ITP topics).
-
-
Goto, A., et al. "Living Radical Polymerization with Organic Catalysts: Reversible Complexation Mediated Polymerization (RCMP) and Iodine Transfer Polymerization (ITP)." Journal of the American Chemical Society, 2013.[1]
-
TCI Chemicals. "Product Specification: this compound (I0954)."[1][2] Technical Data Sheet.
-
Lacroix-Desmazes, P., et al. "Reverse Iodine Transfer Polymerization of Methyl Acrylate and n-Butyl Acrylate." Macromolecules, 2005. (Discusses the kinetics and iodine inhibition).
-
Sigma-Aldrich. "Safety Data Sheet: this compound.
Sources
Methods for quenching a polymerization initiated by 2-Iodo-2-methylpropionitrile
Topic: Quenching Polymerizations Initiated by 2-Iodo-2-methylpropionitrile (CP-I)
Executive Summary & Mechanism
This compound (CP-I) is a specialized alkyl iodide initiator used primarily in Iodine Transfer Polymerization (ITP) and Reverse Iodine Transfer Polymerization (RITP) . Unlike conventional free-radical initiators (like AIBN), CP-I acts as both an initiator and a Chain Transfer Agent (CTA).
The Critical Distinction: In ITP, "quenching" is a two-step concept.
-
Kinetic Stop: Halting the propagation of polymer chains.
-
Chemical Deactivation: Removing the terminal iodine atom (
) to prevent thermal degradation, discoloration, or unwanted chain extension.
The ITP Equilibrium (Why standard quenching fails)
Standard radical inhibitors (like hydroquinone) are often ineffective or insufficient because the polymer chain end remains "dormant" rather than "dead." The chain end is capped with an iodine atom, which remains labile (reactive) to heat and light.
Figure 1: The Degenerative Chain Transfer mechanism.[1] Note that the "Dormant" chain can reactivate if not chemically modified.
Protocol Module: Immediate Kinetic Termination
Objective: Stop the polymerization at a specific conversion target.
Method A: Rapid Thermal Quench (Standard)
Because ITP relies on thermal equilibrium, rapidly dropping the temperature shifts the equilibrium entirely toward the dormant species (
-
Prepare Cooling Bath: Have an ice-water bath (0°C) or liquid nitrogen/isopropanol bath ready.
-
Submersion: Immerse the reaction flask immediately.
-
Dilution: Add a 2-fold excess of cold solvent (THF or Toluene) to reduce viscosity and physically separate radical species.
-
Light Protection: Wrap the flask in aluminum foil immediately.
-
Why? The C-I bond is photosensitive. Ambient light can cleave the bond, generating radicals that lead to uncontrolled coupling (termination by combination), doubling the molecular weight unexpectedly.
-
Protocol Module: Terminal Iodine Removal (Chemical Quenching)
Objective: Remove the labile iodine atom to create a stable, colorless polymer. Choose the method based on your downstream application.
| Method | Application | Pros | Cons |
| Tributyltin Hydride ( | Analytical/Lab Scale | Complete removal; H-termination. | High toxicity; difficult tin removal. |
| Thermal Elimination | Industrial/Scale-up | Solvent-free. | Creates terminal unsaturation (alkene); requires high heat. |
| Thiosulfate Wash | Purification Only | Removes free iodine ( | Does NOT remove polymer-bound iodine. |
Protocol B: Hydrogenolysis via Tributyltin Hydride (The "Gold Standard")
This method replaces the terminal Iodine with Hydrogen, rendering the polymer "dead" and stable.
Reagents:
-
Tributyltin hydride (
) -
AIBN (Catalytic amount)
-
Toluene (Solvent)
Steps:
-
Dissolve the crude iodine-terminated polymer in dry toluene.
-
Add 1.5 to 2 equivalents of
relative to the theoretical chain ends. -
Add 0.1 equivalents of AIBN.
-
Degas the solution (Nitrogen sparge for 15 mins).
-
Heat to 80°C for 2–4 hours .
-
Precipitate the polymer into methanol.
-
Note: The tin byproducts are toxic. Multiple precipitations or passing through a short silica plug may be required.
-
Protocol C: Purification & Color Removal
Even after kinetic stopping, ITP polymers often appear yellow/brown due to liberated molecular iodine (
The Thiosulfate Wash:
-
Dissolve polymer in a water-immiscible solvent (e.g., DCM, Chloroform).
-
Wash the organic phase 3x with a 5% Sodium Thiosulfate (
) aqueous solution. -
The organic layer should turn from brown/pink to clear/colorless.
-
Dry over
, filter, and precipitate.
Troubleshooting & FAQs
Q1: Why did my molecular weight increase significantly during drying/storage?
Diagnosis: "Dark Polymerization" or Coupling.
Cause: You likely performed a Kinetic Stop (Method A) but did not chemically remove the iodine. If exposed to ambient light or low heat during vacuum drying, the C-I bond cleaved, and the radicals coupled (
Q2: The polymer is pink even after precipitation. Why?
Diagnosis: Trapped Molecular Iodine (
Q3: Can I use standard inhibitors like Hydroquinone?
Answer: Yes, but with caveats.
Hydroquinone will scavenge active radicals (
Q4: How do I verify the Iodine is gone?
Method:
-
Signal: The proton adjacent to the terminal iodine (
) typically shifts downfield (approx. 4.0–4.5 ppm for acrylates/styrenics). -
Verification: Upon successful reduction with
, this signal will disappear and shift upfield to the standard alkyl range.
Decision Workflow
Figure 2: Decision tree for processing CP-I initiated polymers.
References
-
Matyjaszewski, K., et al. (1995).[2] "Controlled Radical Polymerization."[1][3] Macromolecules.
-
Lacroix-Desmazes, P., et al. (2005). "Reverse Iodine Transfer Polymerization (RITP) of Methyl Methacrylate." Macromolecules.
-
Tatemoto, M. (1985). "Polymerization of fluorine-containing monomers." US Patent 4158678.
-
Goto, A., et al. (2016). "Alkyl Iodide Initiators for Organocatalyzed Living Radical Polymerization." TCI Chemicals Technical Review.
Sources
Technical Support Center: Optimizing 2-Iodo-2-methylpropionitrile (CP-I) Polymerization Kinetics
Ticket #: ITP-OPT-2026-02 Subject: Impact of Solvent Choice on CP-I Mediated Iodine Transfer Polymerization (ITP) Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division
Executive Summary & Kinetic Fundamentals
Welcome to the Technical Support Center. You are likely using 2-Iodo-2-methylpropionitrile (CP-I) (also known as AIBN-I) to initiate and control the polymerization of vinyl monomers (Styrene, Acrylates, Methacrylates) via Iodine Transfer Polymerization (ITP) .
Unlike Atom Transfer Radical Polymerization (ATRP) or RAFT, ITP relies on Degenerative Chain Transfer (DCT) . The choice of solvent is not merely about dissolving the monomer; it fundamentally alters the Exchange Constant (
The Core Mechanism (Visualization)
To troubleshoot, you must visualize the equilibrium. In ITP, the "living" character depends on the rapid exchange of the iodine atom between the dormant chain (
Figure 1: The Degenerative Chain Transfer mechanism. Control is lost if the Solvent interferes with the 'Intermediate Complex' or consumes 'Pm' via side reactions.*
Solvent Selection Matrix
The solvent defines the kinetic chain length and dispersity (
| Solvent Class | Examples | Kinetic Impact on CP-I Systems | Recommended For | Risk Factor |
| Aromatic Hydrocarbons | Toluene, Anisole, Xylene | Neutral. Minimal effect on | Styrene, hydrophobic acrylates. | Chain Transfer to Solvent (CTS): At T > 100°C, benzylic protons can be abstracted, broadening |
| Polar Aprotic | DMF, DMSO, DMAc | Accelerating. High polarity often increases | Acrylonitrile, Methacrylic acid, HEMA. | Complexation: Strong dipoles can interact with the C-I bond, potentially altering homolysis rates. |
| Alcohols | Methanol, Isopropanol | Inhibitory/Chain Transfer. High risk of H-abstraction. | NOT RECOMMENDED for standard ITP. | High CTS leads to dead chains and loss of end-group fidelity. |
| Bulk (No Solvent) | Pure Monomer | Fastest Rates. Highest concentration of [I] leads to fastest exchange. | Stable monomers (Styrene, MMA). | Gel Effect: Viscosity spikes early. Heat removal becomes critical to prevent thermal runaway. |
Troubleshooting Guide (Q&A)
Issue 1: "My Dispersity ( ) is consistently > 1.5."
Diagnosis: The rate of exchange (
-
Viscosity: If the solvent is too viscous (or the reaction is in bulk at high conversion), diffusion limits the interaction between the radical and the iodine-capped chain.
-
Solubility: If the polymer chain collapses (precipitates) in the solvent, the iodine end-group becomes inaccessible for exchange. Corrective Action:
-
Switch Solvents: Move to a "Good Solvent" for the polymer (not just the monomer). For example, if polymerizing MMA, switch from Hexane (precipitant) to Toluene or Anisole.
-
Dilution: Increase solvent volume. While this slows
, it often maintains lower viscosity, keeping low.
Issue 2: "I see an induction period or no polymerization."
Diagnosis: Radical scavenging or stabilizer interference.[1] Root Cause in Solvent Choice:
-
Oxygen Solubility: Solvents like Fluorobenzenes or water can hold significant dissolved oxygen, which quenches CP-I derived radicals immediately.
-
Stabilizers: Commercial solvents (e.g., THF) often contain BHT. In ITP, BHT is a potent inhibitor. Corrective Action:
-
Protocol: Use Freeze-Pump-Thaw (3 cycles) . Sparging is often insufficient for ITP because iodine radicals are sensitive.
-
Purification: Ensure solvents are inhibitor-free (pass through basic alumina).
Issue 3: "The reaction stops at 50-60% conversion."
Diagnosis: "Dead" chains due to irreversible termination.[1] Root Cause in Solvent Choice:
-
Chain Transfer to Solvent (
): You are likely using a solvent with abstractable hydrogens (e.g., MEK, Isopropanol) at high temperatures. The radical abstracts an H from the solvent instead of an Iodine from a dormant chain. Corrective Action: -
Switch to Benzene derivatives: Use Anisole or Chlorobenzene . These have very low
values.[1]
Experimental Protocol: The "Gold Standard" ITP
Objective: Polymerization of Styrene using CP-I in Anisole (Target
Reagents
-
Monomer: Styrene (Purified over basic alumina to remove inhibitor).
-
Initiator/CTA: CP-I (this compound).
-
Solvent: Anisole (Anhydrous).
Workflow (Visualized)
Figure 2: Standard Operating Procedure for CP-I mediated polymerization.
Step-by-Step
-
Stoichiometry: Calculate CP-I mass.
. -
Setup: Add Styrene (5.0 mL) and Anisole (5.0 mL) to a Schlenk tube. Add CP-I (calculated amount).
-
Degassing: This is the most common failure point.[1] Perform 3 freeze-pump-thaw cycles. Backfill with Argon.
-
Reaction: Immerse in a pre-heated oil bath (typically 70°C - 80°C for Styrene).
-
Note: CP-I decomposes thermally to generate radicals. No external radical source (like AIBN) is strictly necessary, though sometimes added to speed up the reaction (Reverse ITP hybrid approach).
-
-
Kinetics Monitoring: Take aliquots every hour via an airtight syringe. Analyze via GPC (for
) and NMR (for conversion).
Advanced Kinetic Insights: The "Crossover" Effect
When selecting a solvent, you must consider the Crossover Reaction .
In ITP, the equilibrium is:
If you use a solvent that preferentially solvates the small radical (
-
Good Solvents for CP-I (Small Molecule): Ensure efficient initiation.
-
Good Solvents for Polymer: Ensure efficient propagation.
Recommendation: If polymerizing a monomer that results in a polymer with vastly different solubility than the initiator (e.g., hydrophobic initiator CP-I with hydrophilic monomer like DMA), use a co-solvent system (e.g., DMF/Toluene 1:1) to bridge the solubility gap and maintain a narrow PDI.
References
-
Matyjaszewski, K., et al. (1995).[2] "Controlled/"Living" Radical Polymerization. Halogen Atom Transfer Radical Polymerization Promoted by a Cu(I)/Cu(II) Redox Process." Macromolecules. (Foundational context on halogen transfer kinetics).
-
Goto, A., & Fukuda, T. (1997). "Mechanism and Kinetics of Iodide-Mediated Polymerization of Styrene." Macromolecules. (Authoritative source on Iodine Transfer Polymerization kinetics and exchange constants).
-
Lacroix-Desmazes, P., et al. (2005).[1] "Reverse Iodine Transfer Polymerization of Methyl Acrylate and n-Butyl Acrylate." Macromolecules. (Detailed protocols on acrylate ITP and solvent considerations).
- Tatemoto, M. (1985). "The polymerization of simulated vinyl monomers." Polymer Preprints.
-
Boyer, C., et al. (2011). "Iodine Transfer Polymerization (ITP): A Powerful Tool for the Synthesis of Complex Macromolecular Architectures." Chemical Reviews. (Comprehensive review covering solvent effects and CP-I usage).
Sources
Validation & Comparative
Initiator Selection in Atom Transfer Radical Polymerization: A Comparative Guide to 2-Iodo-2-methylpropionitrile and Ethyl α-Bromoisobutyrate
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the choice of initiator in Atom Transfer Radical Polymerization (ATRP) is a critical decision that dictates the success and control of the polymerization. This guide provides an in-depth, objective comparison of two tertiary alkyl halide initiators: the workhorse Ethyl α-bromoisobutyrate (EBiB) and the less common, highly active 2-Iodo-2-methylpropionitrile (IMPN). We will delve into the mechanistic nuances, kinetic performance, and practical considerations of each, supported by experimental principles and data to inform your selection process.
The Central Role of the Initiator in ATRP
Atom Transfer Radical Polymerization is a cornerstone of controlled radical polymerization (CRP), enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1] The entire process hinges on a rapid and reversible equilibrium between a low concentration of active, propagating radicals (P•) and a vast majority of dormant species (P-X), mediated by a transition metal catalyst (e.g., Cu(I)/Ligand).[2]
The initiator (R-X) is the genesis of every polymer chain. Its primary role is to generate the initial radical (R•) that begins the propagation sequence. For a well-controlled polymerization, the rate of initiation must be comparable to or faster than the rate of propagation.[3] This ensures that all polymer chains begin growing simultaneously, leading to a uniform chain length and low dispersity. The structure of the initiator, particularly the nature of the carbon-halogen (C-X) bond and the stability of the resulting radical, profoundly influences this initiation process.
Caption: General mechanism of ATRP, highlighting the key equilibrium.
Deep Dive: The Initiators
Ethyl α-bromoisobutyrate is arguably the most common and well-characterized initiator for the ATRP of a wide range of monomers, particularly methacrylates and styrenes.[1][] Its popularity stems from its excellent balance of reactivity and stability, providing robust control over polymerization.
-
Structure and Properties: EBiB is a tertiary alkyl bromide. The tertiary carbon facilitates the formation of a stable tertiary radical upon activation. The ester group provides sufficient radical stabilization without making the initiator hyper-reactive.
-
Mechanism and Kinetics: The carbon-bromine (C-Br) bond possesses a moderate bond dissociation energy, allowing for efficient activation by common copper catalysts (e.g., CuBr/PMDETA, CuBr/Me6TREN) at moderate temperatures (e.g., 60-90 °C). It serves as a benchmark for reactivity, enabling the synthesis of polymers with dispersity values typically below 1.2.[5]
-
Advantages:
-
High Initiation Efficiency: Leads to predictable molecular weights based on the [Monomer]/[Initiator] ratio.[2]
-
Excellent Control: Consistently produces polymers with low dispersity (Đ < 1.2).
-
Versatility: Effective for a broad scope of monomers including methacrylates, acrylates, and styrenes.[6]
-
Well-Documented: A vast body of literature provides established protocols and troubleshooting guides.
-
-
Limitations:
-
May require elevated temperatures for less active monomers, which can increase the likelihood of side reactions.[3]
-
While less common, this compound represents a class of highly active initiators. Its structure combines two features that significantly accelerate the rate of initiation: a weak carbon-iodine bond and a potent radical-stabilizing nitrile group.
-
Structure and Properties: Like EBiB, IMPN is a tertiary alkyl halide. However, the presence of an iodine atom and a nitrile (-CN) group dramatically alters its behavior.
-
Mechanism and Kinetics:
-
Carbon-Iodine Bond: The C-I bond is significantly weaker than the C-Br bond. This results in a much faster activation rate constant (k_act). For similar structures, the activation rate for an alkyl iodide can be nearly twice that of an alkyl bromide (chloro:bromo:iodo ≈ 1:20:35).[7]
-
Nitrile Group: The -CN group is a more powerful radical-stabilizing substituent than an ester group. For alkyl bromides, the activation rate constant for an initiator with a -CN group is roughly 75 times greater than one with a -C(O)OMe group.[7]
-
-
Predicted Performance: The combination of these two factors makes IMPN a "hyper-active" initiator. This predicts an extremely fast initiation. However, this can be a double-edged sword. While fast initiation is desirable, the overall control in ATRP depends on the equilibrium constant, K_ATRP = k_act / k_deact. Studies on other alkyl iodides have shown that while k_act is high, the overall K_ATRP is often lower than for their bromide counterparts, implying an even faster deactivation rate (k_deact) is required for control.[8] If the deactivation process cannot keep pace with the rapid activation, the concentration of radicals will rise, leading to irreversible termination reactions and a loss of control (i.e., broader dispersity). This is consistent with experimental observations where conventional ATRP of methyl acrylate with an iodo-initiator showed very limited conversion, suggesting potential kinetic imbalances.[8]
-
Potential Advantages:
-
Low-Temperature Polymerization: The high activity may allow for polymerization at ambient or sub-ambient temperatures, which is beneficial for sensitive monomers or biological applications.
-
Rapid Initiation: Ensures all chains start simultaneously, which is crucial for creating well-defined block copolymers.
-
-
Potential Limitations:
-
Difficult to Control: The high k_act requires a very efficient deactivation process. This may necessitate the use of highly active (and thus highly deactivating) catalyst systems, such as those with Me6TREN or TPMA ligands, and potentially the addition of a Cu(II) deactivator at the start of the reaction.[9]
-
Side Reactions: The weaker C-I bond in the dormant polymer chain end might be more susceptible to side reactions, such as elimination, especially at higher temperatures.
-
Limited Documentation: There is a scarcity of published, field-proven protocols for this specific initiator, requiring significant optimization by the user.
-
Head-to-Head Performance Comparison
The choice between EBiB and IMPN is a trade-off between reliability and reactivity.
Caption: Key kinetic differences between EBiB and IMPN.
| Parameter | Ethyl α-bromoisobutyrate (EBiB) | This compound (IMPN) | Rationale & References |
| Halogen | Bromine | Iodine | - |
| Stabilizing Group | Ester (-COOEt) | Nitrile (-CN) | - |
| Relative C-X Bond Strength | Stronger | Weaker | The C-I bond is inherently weaker than the C-Br bond, facilitating faster homolytic cleavage.[7] |
| Relative Activation Rate (k_act) | Baseline (High) | Very High (Predicted) | The combination of a weaker C-I bond and a strongly stabilizing -CN group leads to a significantly higher predicted k_act.[7] |
| Typical Dispersity (Đ) | < 1.2 | Potentially > 1.3 (unless optimized) | EBiB is known for producing well-controlled polymers. The high activity of IMPN may lead to termination if not perfectly controlled.[5][8] |
| Typical Reaction Temp. | 50 - 110 °C | 0 - 60 °C (Predicted) | The higher reactivity of IMPN should allow for lower reaction temperatures. |
| Recommended Catalyst | CuBr/PMDETA, CuBr/Bpy | CuBr/Me6TREN, CuBr/TPMA (Highly active systems) | A more active catalyst provides a higher concentration of the Cu(II) deactivator, which is necessary to control a hyper-active initiator.[9] |
| Stability/Handling | Excellent stability. | Good stability, but potentially more light-sensitive due to the weaker C-I bond. General care for alkyl iodides is advised.[10] |
Experimental Protocols: A Practical Guide
The following protocols represent self-validating systems for achieving controlled polymerization.
This protocol is a standard procedure for synthesizing well-defined poly(methyl methacrylate).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed (pass through basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Schlenk flask, magnetic stir bar, rubber septa, syringes, nitrogen line
Procedure:
-
Catalyst Preparation: To a 25 mL Schlenk flask containing a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Oxygen Removal: Seal the flask with a rubber septum, and deoxygenate by applying vacuum and backfilling with nitrogen three times.
-
Reagent Addition: Under a positive nitrogen atmosphere, add anisole (10 mL) and the purified MMA (10.0 g, 100 mmol). Stir the solution until the catalyst begins to dissolve.
-
Ligand Addition: Add PMDETA (17.3 mg, 0.1 mmol) via syringe. The solution should turn green/blue as the copper complex forms.
-
Final Degassing: Subject the entire reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Initiation: After warming the flask to room temperature, place it in a preheated oil bath at 70 °C. Once the temperature has stabilized, inject the initiator, EBiB (19.5 mg, 0.1 mmol), via syringe to start the polymerization.
-
Monitoring and Termination: Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC). After the desired conversion is reached (e.g., 4-6 hours), terminate the reaction by cooling to room temperature and exposing the mixture to air. The solution will turn blue/green.
-
Purification: Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
This is a proposed starting protocol that accounts for the high predicted reactivity of IMPN. Significant optimization may be required.
Causality Behind Experimental Choices:
-
Monomer: Methyl acrylate is chosen as it is more reactive than MMA, and its polymerization is often more challenging to control, making it a good test for a high-activity system.
-
Catalyst System: CuBr/Me6TREN is selected. Me6TREN is a highly active ligand that forms a catalyst capable of rapid deactivation, which is essential to counterbalance the fast activation from IMPN.[9]
-
Temperature: The reaction is started at a lower temperature (30 °C) to temper the high initiation rate and minimize potential side reactions.
-
Initial Deactivator: A small amount of CuBr₂ is added at the beginning to establish the deactivation pathway immediately, preventing an initial burst of termination.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
This compound (IMPN)
-
Copper(I) bromide (CuBr) and Copper(II) bromide (CuBr₂)
-
Tris[2-(dimethylamino)ethyl]amine (Me6TREN)
-
Acetonitrile (solvent)
-
Schlenk flask, magnetic stir bar, rubber septa, syringes, nitrogen line
Procedure:
-
Catalyst Preparation: To a 25 mL Schlenk flask, add CuBr (13.6 mg, 0.095 mmol) and CuBr₂ (1.1 mg, 0.005 mmol).
-
Oxygen Removal: Seal and deoxygenate the flask as described in Protocol 1.
-
Reagent Addition: Under nitrogen, add acetonitrile (10 mL) and purified MA (8.6 g, 100 mmol).
-
Ligand Addition: Add Me6TREN (23.0 mg, 0.1 mmol) via syringe. The solution should develop a characteristic color.
-
Final Degassing: Perform three freeze-pump-thaw cycles.
-
Initiation: Place the flask in a thermostated water bath at 30 °C. Once equilibrated, inject IMPN (20.9 mg, 0.1 mmol) to begin the reaction.
-
Monitoring and Termination: Due to the expected high rate, take samples at short intervals (e.g., every 10-15 minutes). Terminate and purify the reaction as described in Protocol 1.
Conclusion and Recommendations
The choice between Ethyl α-bromoisobutyrate and this compound is fundamentally a decision between established control and potential high reactivity.
-
Choose Ethyl α-bromoisobutyrate (EBiB) for applications where reliability, reproducibility, and a low-dispersity final product are paramount. It is the ideal initiator for standard polymerizations of common monomers and for researchers new to ATRP. Its behavior is well-understood and extensively documented, minimizing the need for extensive optimization.
-
Consider this compound (IMPN) for specialized applications that could benefit from its predicted high activity. These include low-temperature polymerizations for thermally sensitive monomers, systems requiring extremely rapid and quantitative initiation, or when attempting to polymerize very unreactive monomers. Be prepared for a significant investment in reaction optimization, focusing on catalyst selection and temperature control to manage the delicate kinetic balance and achieve a controlled process.
For the vast majority of applications in research and development, the proven performance and reliability of EBiB make it the superior choice. IMPN remains an intriguing option for experts pushing the boundaries of polymerization conditions, where its unique reactivity profile may unlock new synthetic possibilities.
References
- (Pasuruan, ID)
-
Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039. [Link]
-
Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 40(6), 1858-1863. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Matyjaszewski Polymer Group. Atom Transfer Radical Polymerization. [Link]
-
Lorandi, F., et al. (2023). Cu(0)-RDRP of acrylates using an alkyl iodide initiator. RSC Publishing. [Link]
-
L-at-Ser, A., et al. (2019). End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. Polymers, 11(4), 693. [Link]
-
(Publication) New AB or ABA type block copolymers: atom transfer radical polymerization (ATRP) of methyl methacrylate using iodine-terminated PVDF as (macro)initiators. [Link]
-
Simula, A., et al. (2021). Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions. Macromolecules, 54(22), 10514-10523. [Link]
-
Fantin, M., & Matyjaszewski, K. (2017). A review on Controlled radical polymerization and Atom Transfer Radical Polymerization. International Advanced Research Journal in Science, Engineering and Technology, 4(4). [Link]
-
Matyjaszewski Polymer Group. Kinetic Studies on ATRP. [Link]
-
Fantin, M., & Matyjaszewski, K. (2017). Atom Transfer Radical Polymerization: Billion Times More Active Catalysts and New Initiation Systems. Accounts of Chemical Research, 50(8), 2000-2009. [Link]
-
Matyjaszewski Polymer Group. Photoinitiated ATRP. [Link]
-
Zhang, Y., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1239. [Link]
-
Michel, R., et al. (2014). One step ATRP initiator immobilization on surfaces leading to gradient-grafted polymer brushes. Journal of Materials Chemistry B, 2(28), 4529-4537. [Link]
-
Matyjaszewski Polymer Group. ATRP in Protic Media. [Link]
-
(Table) ATRP of styrene at 110 0 C initiated by ethyl-2-bromo-isobutyrate. [Link]
-
Poli, R., et al. (2010). Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. Macromolecular Chemistry and Physics, 211(10), 1143-1151. [Link]
-
Li, M., et al. (2020). Comparison of Long-Term Stability of Initiating Monolayers in Surface-Initiated Controlled Radical Polymerizations. Macromolecular Rapid Communications, 41(17), e2000337. [Link]
-
Tan, J., et al. (2019). Tailoring polymer dispersity by mixing ATRP initiators. Polymer Chemistry, 10(42), 5773-5778. [Link]
Sources
- 1. iarjset.com [iarjset.com]
- 2. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One step ATRP initiator immobilization on surfaces leading to gradient-grafted polymer brushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cu(0)-RDRP of acrylates using an alkyl iodide initiator - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01563C [pubs.rsc.org]
- 9. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. Comparison of Long-Term Stability of Initiating Monolayers in Surface-Initiated Controlled Radical Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Organocatalyzed vs. Metal-Catalyzed Living Radical Polymerization
Executive Summary: The Purity vs. Versatility Trade-off
For decades, Copper-catalyzed Atom Transfer Radical Polymerization (Cu-ATRP) has been the gold standard for synthesizing well-defined macromolecular architectures. However, the pharmaceutical and biomedical sectors face a critical bottleneck: metal contamination .
This guide objectively compares the industry-standard Metal-ATRP against the emerging Organocatalyzed ATRP (O-ATRP) —specifically Photoredox-mediated ATRP. While Metal-ATRP offers superior kinetic robustness and monomer scope, O-ATRP provides a distinct advantage in purity profiles required for FDA-compliant biomaterials, eliminating the need for expensive post-polymerization metal remediation.
Mechanistic Divergence: ISET vs. PET
To understand performance differences, one must understand the catalytic engines driving these reactions. Both systems rely on the Persistent Radical Effect (PRE) to maintain low dispersity (
Metal-Catalyzed (Cu-ATRP)[1][2][3]
-
Mechanism: Inner-Sphere Electron Transfer (ISET).[1]
-
The Engine: A dynamic equilibrium between a low-oxidation state activator (
) and a high-oxidation state deactivator ( ). -
Key Characteristic: The halogen atom is transferred within the coordination sphere of the metal.[1] This bond is strong, requiring specific ligands to tune the redox potential.
Organocatalyzed (O-ATRP / Photo-ATRP)[1][4][5][6][7]
-
Mechanism: Photoinduced Electron Transfer (PET) via Outer-Sphere interactions.
-
The Engine: An organic photocatalyst (PC) absorbs light to enter an excited state (
). This excited species reduces the alkyl halide initiator via oxidative quenching. -
Key Characteristic: The "deactivator" is the oxidized radical cation of the catalyst (
). The system is spatially and temporally controlled by light—if the light turns off, the reaction stops immediately.
Mechanistic Pathway Comparison (DOT Diagram)
Figure 1: Mechanistic comparison showing the continuous redox cycle of Cu-ATRP (left) versus the light-gated electron transfer cycle of O-ATRP (right).
The Contamination Vector: Regulatory Reality
For drug development professionals, the choice of catalyst is often a regulatory decision. The presence of residual copper is strictly controlled by global pharmacopeias.
ICH Q3D & USP <232> Limits
Copper is classified as a Class 3 impurity (low toxicity but strict limits for parenteral routes).
| Administration Route | Permitted Daily Exposure (PDE) | Concentration Limit (10g daily dose) |
| Oral | 3000 µ g/day | 300 ppm |
| Parenteral (Injectable) | 300 µ g/day | 30 ppm |
| Inhalation | 30 µ g/day | 3 ppm |
-
Metal-ATRP Reality: Standard protocols yield polymers with 1,000–10,000 ppm residual copper. Reducing this to <30 ppm requires multiple purification steps (alumina columns, dialysis, precipitation), which increases cost and decreases yield.
-
O-ATRP Reality: Organic catalysts (e.g., Phenothiazines) are typically used at similar molar loads but are removed via standard precipitation. Even if residual catalyst remains, it does not carry the "Heavy Metal" regulatory burden, though cytotoxicity of the specific organic dye must still be validated.
Comparative Experimental Protocols
The following protocols compare the synthesis of Poly(methyl methacrylate) (PMMA), a standard benchmark polymer.
Protocol A: Metal-Catalyzed ATRP (Standard)
Best for: High molecular weight targeting, complex block copolymers.
-
Reagents: Methyl methacrylate (MMA), Ethyl α-bromoisobutyrate (EBiB), CuBr, PMDETA (Ligand), Anisole (Solvent).
-
Setup:
-
In a Schlenk flask, dissolve CuBr (1 eq) and PMDETA (1 eq) in anisole.
-
Perform 3x Freeze-Pump-Thaw cycles to remove
(Critical: Cu(I) oxidizes instantly in air). -
Add degassed Monomer and Initiator (EBiB) via syringe under
.
-
-
Polymerization:
-
Heat to 70°C in an oil bath.
-
Reaction Time: 1–4 hours (Fast kinetics).
-
-
Termination: Expose to air (oxidizes Cu(I) to green Cu(II)) and dilute with THF.
-
Purification (The Bottleneck): Pass through a neutral alumina column to remove copper (blue/green band). Precipitate in cold methanol.
Protocol B: Organocatalyzed ATRP (O-ATRP)
Best for: Biomedical polymers, low-metal electronics.[2]
-
Reagents: MMA, EBiB, 10-phenylphenothiazine (Ph-PTZ) (Catalyst), DMAc (Solvent).
-
Setup:
-
In a vial, dissolve MMA (100 eq), EBiB (1 eq), and Ph-PTZ (0.1 eq).
-
Seal with a septum and sparge with
for 15 minutes (O-ATRP is less sensitive to trace than Cu-ATRP, but deoxygenation is still required).
-
-
Polymerization:
-
Place vial in a photoreactor (or wrap with White/Blue LED strips).
-
Reaction Time: 8–12 hours (Slower kinetics).
-
Control: To pause, simply turn off the light.
-
-
Purification: Precipitate directly into methanol. The organic catalyst is largely washed away; no alumina column is strictly necessary for metal compliance.
Experimental Workflow Diagram (DOT)
Figure 2: Workflow comparison highlighting the purification burden in Metal-ATRP versus the streamlined processing of O-ATRP.
Performance Matrix: The Data
The following data synthesizes typical results for PMMA synthesis (Target
| Feature | Metal-ATRP (Cu/Ligand) | O-ATRP (Phenothiazine) | Analysis |
| Dispersity ( | 1.05 – 1.15 | 1.10 – 1.25 | Metal systems offer slightly tighter control due to faster deactivation rates ( |
| Reaction Rate | Fast (1–4 hrs) | Moderate (6–24 hrs) | O-ATRP is limited by photon flux and quantum yield. |
| Initiator Efficiency ( | > 95% | 70% – 90% | O-ATRP can suffer from slow initiation, leading to broader distributions initially. |
| Monomer Scope | Broad (Styrenes, Acrylates, Methacrylates, Acrylamides) | Moderate (Methacrylates are best; Styrenes require specific PCs like Perylene). | Metal is more robust for functional monomers (e.g., acidic groups). |
| Cost | Ligands are expensive; Cu is cheap. | PCs are expensive to synthesize but used in low ppm. | Comparable at lab scale; Metal cheaper at ton-scale if purification is ignored. |
| Scalability | High (Industrial batch reactors). | Low/Medium (Light penetration depth limits scale-up). |
Conclusion & Recommendation
Choose Metal-ATRP when:
-
You require ultra-low dispersity (
). -
You are synthesizing complex architectures (star, brush) where high end-group fidelity is non-negotiable.
-
You are working with difficult monomers (styrenes, acrylamides) where O-ATRP catalysts are less developed.
Choose O-ATRP when:
-
Target Application is Biomedical: The cost of removing copper to <30 ppm for parenteral compliance outweighs the slower reaction kinetics.
-
Electronic Applications: Trace metals affect conductivity and dielectric properties.
-
Temporal Control: You need to pattern surfaces using light (photolithography).
References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization.[5][6] Journal of the American Chemical Society. Link
-
Treat, N. J., Sprafke, H., Kramer, J. W., Clark, P. G., Barton, B. E., Read de Alaniz, J., ... & Hawker, C. J. (2014). Metal-Free Atom Transfer Radical Polymerization.[2][5][3][6] Journal of the American Chemical Society. Link
-
Theriot, J. C., Lim, C. H., Yang, H., Ryan, M. D., Musgrave, C. B., & Miyake, G. M. (2016). Organocatalyzed Atom Transfer Radical Polymerization Driven by Visible Light.[7][5][8] Science.[8][9] Link
-
Pan, X., Malhotra, N., Simakova, A., Wang, Z., Konkolewicz, D., & Matyjaszewski, K. (2015). Photoinduced Atom Transfer Radical Polymerization with ppm-Level Cu Catalyst by Visible Light in Aqueous Media. Journal of the American Chemical Society. Link
-
U.S. Pharmacopeia (USP). <232> Elemental Impurities—Limits.[10]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design of Catalysts for Organocatalyzed Atom Transfer Radical Polymerization: An Overview - Advanced Science News [advancedsciencenews.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Organocatalyzed Atom Transfer Radical Polymerization – Miyake Research Group [miyakelab.colostate.edu]
- 6. Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalyzed Atom Transfer Radical Polymerization: Perspectives on Catalyst Design and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalyzed atom transfer radical polymerization driven by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radical Departure: Polymerization Does More With Less - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
A Senior Application Scientist's Guide to Controlled Polymerization: The Advantages of 2-Iodo-2-methylpropionitrile
In the pursuit of precisely engineered polymers, the choice of initiation system is paramount. For researchers, scientists, and drug development professionals engaged in creating polymers with well-defined architectures, molecular weights, and low polydispersity, controlled radical polymerization techniques have become indispensable tools. This guide provides an in-depth comparison of 2-Iodo-2-methylpropionitrile (IMPN) as a superior initiating species in controlled polymerization, contrasting its performance with conventional initiators like 2,2'-Azobis(isobutyronitrile) (AIBN).
The Quest for Control in Radical Polymerization
Conventional free radical polymerization, often initiated by thermal decomposition of compounds like AIBN, provides a robust method for polymer synthesis. However, it suffers from a significant drawback: a lack of control over the polymerization process. Termination reactions (coupling and disproportionation) are rampant, leading to polymers with broad molecular weight distributions (high polydispersity index, PDI) and poorly defined architectures.[1][2]
Controlled/living radical polymerization (CRP) techniques have emerged to address these limitations.[3] These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination events.[3] This reversible deactivation allows for the synthesis of polymers with predictable molecular weights, narrow PDIs, and the ability to create complex architectures such as block copolymers. Three major CRP techniques have gained prominence: Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[4]
This guide focuses on a powerful, yet often overlooked, method that leverages the unique properties of organoiodine compounds: Iodine-Transfer Polymerization (ITP). Specifically, we will explore the exceptional advantages of using this compound as a key component in achieving superior control over polymerization.
This compound: A Superior Initiator for Controlled Polymerization
This compound (IMPN), with the chemical formula C₄H₆IN, is an organoiodide that serves as a highly effective initiator and chain transfer agent in controlled radical polymerization, particularly in a process known as Reversible Iodine-Transfer Polymerization (RITP).[5] Its primary advantage lies in its ability to facilitate a degenerative chain transfer mechanism, leading to polymers with precisely controlled molecular weights and remarkably low polydispersity indices (PDI).[6]
The Mechanism of Control: Degenerative Chain Transfer
The key to IMPN's effectiveness is the relatively weak C-I bond.[7] Upon initiation, typically through thermal or photochemical means, a radical is generated which then reacts with a monomer to form a propagating chain. This propagating radical can then react with the C-I bond of a dormant polymer chain (or another IMPN molecule). This results in the transfer of the iodine atom, deactivating the previously propagating chain and activating the formerly dormant one. This rapid and reversible exchange of the iodine atom between propagating and dormant chains ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.[6][8]
Performance Comparison: this compound vs. AIBN
To illustrate the superior control offered by IMPN, let's examine a comparative analysis of polymerization outcomes with the conventional initiator AIBN. While a direct side-by-side study under identical conditions is ideal, we can synthesize a compelling comparison from available data in the literature.
In a typical free-radical polymerization of styrene initiated by AIBN, the resulting polystyrene exhibits a broad molecular weight distribution, with PDI values often exceeding 1.5.[2] Increasing the concentration of AIBN leads to a decrease in the average molecular weight, but the broad PDI remains a significant issue.[9]
Conversely, in Reverse Iodine Transfer Polymerization (RITP) of styrene, where an iodo-compound is generated in situ from the reaction of AIBN-derived radicals with molecular iodine, a marked improvement in control is observed. This system mimics the behavior of using a pre-formed iodo-initiator like IMPN. For instance, in the RITP of styrene, polystyrenes with significantly lower PDIs can be achieved.[10]
| Initiator System | Monomer | PDI (Mw/Mn) | Molecular Weight Control | Reference |
| AIBN (Conventional) | Styrene | > 1.5 | Poor | [2] |
| AIBN / I₂ (RITP) | Styrene | ~1.4 - 1.9 | Moderate to Good | [10] |
| IMPN (ITP) | Methacrylates | < 1.5 | Excellent | [5] |
This table provides a comparative summary based on typical results reported in the literature. Direct experimental comparison under identical conditions is recommended for specific applications.
The data clearly indicates that the presence of the iodine-mediated degenerative chain transfer mechanism, whether introduced via RITP or directly with an initiator like IMPN, leads to a significant reduction in the polydispersity of the resulting polymer.
Experimental Protocol: A Case Study in Controlled Polymerization of Methyl Methacrylate
To provide a practical understanding of the application of IMPN, a detailed experimental protocol for the bulk polymerization of methyl methacrylate (MMA) is outlined below. This protocol is adapted from established procedures and highlights the key considerations for achieving a well-controlled polymerization.
Objective: To synthesize poly(methyl methacrylate) (PMMA) with a predictable molecular weight and low PDI using this compound as the initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (IMPN)
-
A suitable radical initiator (e.g., AIBN, in small quantities for RITP, or for thermal initiation with IMPN)
-
Solvent (e.g., toluene, if solution polymerization is desired)
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of methyl methacrylate, this compound, and solvent (if applicable). The molar ratio of monomer to IMPN will determine the theoretical molecular weight of the polymer. A small amount of a conventional initiator like AIBN can be added to initiate the polymerization, especially in RITP systems.
-
Degassing: The reaction mixture must be thoroughly deoxygenated to prevent radical scavenging by oxygen. This is typically achieved by subjecting the flask to three freeze-pump-thaw cycles.
-
Polymerization: The sealed Schlenk flask is then immersed in an oil bath preheated to the desired reaction temperature (e.g., 60-80 °C). The polymerization is allowed to proceed for a predetermined time. The choice of temperature is critical; it must be high enough to ensure a sufficient rate of initiation and propagation, but not so high as to favor side reactions. The solvent, if used, can also influence the reaction kinetics.[11]
-
Termination and Precipitation: After the desired time, the polymerization is quenched by rapidly cooling the flask in an ice bath and exposing the mixture to air. The polymer is then precipitated by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification and Characterization: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum. The number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer are then determined by Gel Permeation Chromatography (GPC).
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent can influence the rate of polymerization and the solubility of the resulting polymer. A solvent that is compatible with both the monomer and the polymer is typically chosen. The polarity of the solvent can also affect the kinetics of the degenerative chain transfer process.[11]
-
Temperature Control: The reaction temperature directly impacts the rate of initiator decomposition and the propagation rate constant. A carefully controlled temperature is crucial for achieving a controlled polymerization. For styrene polymerization via ITP, it has been shown that a lower temperature can lead to a narrower PDI because the ratio of the exchange rate constant to the propagation rate constant (kex/kp) is more favorable.[12]
-
Monomer to Initiator Ratio: This ratio is the primary determinant of the final molecular weight of the polymer in a controlled polymerization. By carefully controlling this ratio, polymers with a wide range of predictable molecular weights can be synthesized.
Versatility and Future Directions
The utility of this compound and other organoiodine compounds extends beyond the polymerization of conventional monomers like styrene and methyl methacrylate. Iodine-Transfer Polymerization has been successfully applied to a wide range of monomers, including acrylates, methacrylates, and even challenging monomers like vinyl acetate.[5][13]
Furthermore, the "living" nature of the polymer chains produced via ITP allows for the synthesis of advanced macromolecular architectures, such as block copolymers.[14] The iodo-terminated polymer chains can be used as macroinitiators for the polymerization of a second monomer, leading to the formation of well-defined block copolymers.
Recent advancements in photocontrolled RDRP have also highlighted the potential of using light to trigger the C-I bond cleavage, offering temporal and spatial control over the polymerization process. This opens up exciting possibilities for applications in areas such as surface modification, 3D printing, and the creation of smart materials.
Conclusion
In the landscape of controlled radical polymerization, this compound stands out as a highly effective and versatile tool for the synthesis of well-defined polymers. Its ability to mediate a degenerative chain transfer mechanism provides excellent control over molecular weight and results in polymers with low polydispersity. When compared to conventional initiators like AIBN, the advantages of using IMPN in terms of control and the ability to create complex polymer architectures are clear. For researchers and developers aiming to push the boundaries of polymer science and create advanced materials with tailored properties, mastering the use of this compound and the principles of Iodine-Transfer Polymerization is a critical step forward.
References
- Control of Molecular Weights and Polydispersities in Radical Polymerization of Styrene in the Presence of Stable Radicals. (n.d.).
- Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. (2004). Biomacromolecules, 5(4), 1177-80.
- Synthesis and identification of polystyrene via conventional and controlled radical polymerization methods. (2019). Polyolefins Journal, 6(1), 83-92.
- A review on Controlled radical polymerization and Atom Transfer Radical Polymerization. (n.d.). International Advanced Research Journal in Science, Engineering and Technology.
- A Comparative Guide to Polymerization Initiators: Azobisisobutyronitrile (AIBN) vs. Benzoyl Peroxide (BPO). (n.d.). Benchchem.
- The variations with AIBN concentration of the viscosities of the synthesized poly(alkyl methacrylates). (n.d.).
- 'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. (2000).
- Photocontrolled iodine-mediated reversible-deactivation radical polymerization with a semifluorinated alternating copolymer as the macroiniti
- Emerging Concepts in Iodine Transfer Polymerization. (2022). Macromolecular Chemistry and Physics, 223(21).
- RAFT polymerization of N-isopropylacrylamide and acrylic acid under γ-irradiation in aqueous media. (n.d.). Macromolecular Chemistry and Physics.
- Controlling the Molecular Weight and Polydispersity Index of Polystyrene by Varying the Initial Parameters of Addition-Fragmentation Radical Polymerization. (n.d.).
- Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. (n.d.). Macromolecular Chemistry and Physics.
-
Degenerative chain transfer. (n.d.). In Wikipedia. Retrieved from [Link]
- Mechanism and Kinetics of Iodide-Mediated Polymerization of Styrene. (n.d.). Macromolecules.
- Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. (n.d.). Asian Journal of Chemistry.
- Polymerization mechanisms and molecular weight distribution. II. AIBN‐initiated polymerization of styrene at 60°C. (n.d.). Journal of Polymer Science: Polymer Chemistry Edition.
- Degenerative Chain-‐Transfer Process: Controlling All Chain-‐Growth Polymerizations and. (n.d.). Journal of Polymer Science Part A: Polymer Chemistry.
- Rapid RAFT Polymerization of Acrylamide with High Conversion. (2023). Molecules, 28(6), 2588.
- Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities. (n.d.). Polymers.
- Reverse iodine transfer polymerization (RITP) of chloroprene. (n.d.). Polymer Chemistry.
- Iodine-influenced morphological evolution of micrometer-sized poly(methyl methacrylate)-block-poly(vinyl acetate) particles upon hydrolysis. (n.d.). Polymer Chemistry.
- RAFT Polymerization of N‐Isopropylacrylamide and Acrylic Acid under γ‐Irradiation in Aqueous Media. (n.d.). Macromolecular Chemistry and Physics.
- General mechanisms of iodine transfer polymerization; Pm• and Pn•, propagating radical species. (n.d.).
- Reverse Iodine Transfer Polymerization (RITP): From Kinetics and Mechanisms to Macromolecular Engineering. (n.d.).
- (a) Kinetic curves for polymerization of styrene, MMA and MA. (b). (n.d.).
- Controlled radical polymerization of styrene by iodine transfer polymerization (ITP) in ab initio emulsion polymerization. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Synthesis of PAN with adjustable molecular weight and low polydispersity index (PDI) value via reverse atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reverse iodine transfer polymerization (RITP) of chloroprene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Photocontrolled iodine-mediated reversible-deactivation radical polymerization with a semifluorinated alternating copolymer as the macroinitiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Metal-Free Initiators for Controlled Radical Polymerization: A Comparative Technical Guide
Content Type: Technical Comparison & Experimental Guide Audience: Polymer Chemists, Biomaterials Scientists, Drug Development Professionals Focus: Organocatalyzed ATRP (O-ATRP) and Photo-RAFT
Executive Summary: The Shift to "Organic-Only"
For decades, the "copper tax"—the tedious removal of transition metal catalysts (ppm level) from polymers—has plagued the synthesis of biomedical materials. In drug delivery and bio-electronics, even trace metal contamination can induce toxicity or alter electronic performance.
This guide evaluates the performance of metal-free photo-initiators for Controlled Radical Polymerization (CRP). We move beyond simple substitution, analyzing how organic photoredox catalysts (PCs) offer orthogonal control (light-switching) and distinct reactivity profiles compared to traditional metal complexes.
Mechanistic Architecture
To select the right initiator, one must understand the electron transfer thermodynamics. Unlike thermal initiation, these systems rely on Photoinduced Electron Transfer (PET) .
The Two Dominant Pathways
-
O-ATRP (Oxidative Quenching): The excited catalyst (
) donates an electron to the alkyl halide initiator ( ), generating a radical. The oxidized catalyst ( ) waits to deactivate the propagating chain, ensuring low dispersity ( ). -
PET-RAFT (Photo-iniferter/PET): The catalyst activates a Chain Transfer Agent (CTA) or interacts with a monomer to generate radicals, which then enter the degenerate chain transfer cycle of RAFT.
Figure 1: Mechanistic comparison of O-ATRP (electron transfer mediated equilibrium) and PET-RAFT (activation of CTA). O-ATRP relies on the stability of the PC radical cation for deactivation.
Comparative Analysis of Initiator Classes
We categorize metal-free initiators into three distinct performance classes.
Class A: Phenothiazines (The Precision Standard)
-
Representative: 10-Phenylphenothiazine (Ph-PTH )
-
Mechanism: O-ATRP (Strongly reducing excited state
V vs SCE). -
Best For: Methacrylates, strict control over molecular weight distribution (
), and block copolymers. -
Limitation: UV/Violet light (380-405 nm) required; less effective for styrenics without modification.
Class B: Xanthene Dyes (The Bio-Compatible Option)
-
Representative: Eosin Y , Fluorescein.
-
Mechanism: PET-RAFT or O-ATRP (reductive quenching with amine).
-
Best For: Aqueous systems, biological media, green light activation (530 nm).
-
Limitation: Slower kinetics in batch; often requires an electron donor (amine) which can complicate purification.
Class C: Donor-Acceptor Fluorophores (The High-Energy Frontier)
-
Representative: 4CzIPN (Carbazolyl dicyanobenzenes).[1]
-
Mechanism: O-ATRP (Super-reducing, TADF properties).
-
Best For: Difficult monomers (non-activated olefins), high-throughput flow synthesis.
-
Limitation: High cost, lower solubility in some polymer solvents.
Performance Matrix
| Metric | Ph-PTH (Phenothiazine) | Eosin Y (Xanthene Dye) | 4CzIPN (D-A Fluorophore) |
| Primary Mechanism | O-ATRP | PET-RAFT / O-ATRP | O-ATRP |
| Excitation | 365–405 nm (UV/Violet) | 500–540 nm (Green) | 450 nm (Blue) |
| Red. Potential ( | ~ -2.1 V (Strong) | ~ -1.1 V (Moderate) | ~ -1.5 to -2.0 V (Tunable) |
| Control ( | Excellent (1.05 – 1.20) | Moderate (1.20 – 1.40) | Good (1.10 – 1.30) |
| Reaction Speed | Fast (1–4 hours) | Slow (Batch: 12+ h) | Very Fast |
| Oxygen Tolerance | Low (Requires degassing) | Moderate (Singlet O2 scavenger) | Low |
| Cost | Moderate | Very Low | High |
Validated Experimental Protocols
These protocols are designed to be self-validating . If the color does not change or polymerization does not proceed within the specified time, check the oxygen removal step immediately.
Protocol A: Precision O-ATRP of MMA using Ph-PTH
Target: PMMA,
Materials:
-
Monomer: Methyl methacrylate (MMA) (Passed through basic alumina to remove inhibitor).
-
Solvent: Dimethylacetamide (DMAc) or DMF.
-
Initiator: Ethyl
-bromophenylacetate (EBPA). -
Catalyst: 10-Phenylphenothiazine (Ph-PTH).
-
Light: 405 nm LED (approx. 5-10 mW/cm²).
Workflow:
-
Stoichiometry: Target ratio
.-
Why: Low catalyst loading (0.1 mol% vs initiator) prevents inner-filter effects (blocking light) and simplifies purification.
-
-
Dissolution: In a Schlenk tube/vial, dissolve 19.2 mg EBPA (0.08 mmol) and 2.2 mg Ph-PTH (0.008 mmol) in 4 mL DMAc. Add 1.7 mL MMA (16 mmol).
-
Degassing (Critical): Perform 4 cycles of freeze-pump-thaw.
-
Validation: The solution should stop bubbling completely during the thaw cycle under static vacuum.
-
-
Irradiation: Place the sealed vial 2–5 cm from the 405 nm LED. Stir at room temperature.
-
Monitoring: The reaction typically reaches 60-80% conversion in 4–6 hours.
-
Visual Check: The solution will fluoresce blue/green under UV/violet light. If fluorescence disappears, the catalyst may have degraded (oxidized permanently).
-
-
Termination: Turn off the light (reaction stops immediately—temporal control ). Expose to air. Precipitate in cold methanol.
Protocol B: "Green" PET-RAFT of Acrylamides using Eosin Y
Target: Poly(N-isopropylacrylamide) (PNIPAM), Bio-compatible conditions
Materials:
-
Monomer: N-isopropylacrylamide (NIPAM).
-
CTA: EMP (Ethyl 2-(ethylthiocarbonothioylthio)-2-methylpropanoate) or a trithiocarbonate.
-
Catalyst: Eosin Y (disodium salt).
-
Solvent: Water or Ethanol/Water mix.
-
Light: Green LED strip (household LED is sufficient).
Workflow:
-
Stoichiometry:
. -
Preparation: Dissolve NIPAM (1.13 g, 10 mmol), EMP (13 mg, 0.05 mmol), and Eosin Y (1.6 mg, 0.0025 mmol) in 4 mL water.
-
Deoxygenation: Sparge with Nitrogen for 30 minutes.
-
Note: Eosin Y can act as an oxygen scavenger, converting to a non-radical species, but this consumes catalyst. Sparging is safer for reproducibility.
-
-
Reaction: Irradiate with Green light for 12 hours.
-
Mechanism Check: Eosin Y absorbs green light, enters triplet state, and transfers energy/electrons to the CTA.
-
-
Purification: Dialysis against water is effective for removing unreacted monomer and Eosin Y (due to water solubility).
Application Case Study: Drug Delivery Hydrogels
Metal-free initiators are uniquely suited for synthesizing in-situ forming hydrogels .
Scenario: Encapsulating a protein drug in a PEG-diacrylate hydrogel.
-
Challenge: Copper catalysts (CuAAC) can denature proteins. Thermal initiators require heat (>60°C) which destroys the drug.
-
Solution: Use Eosin Y + Triethanolamine (TEOA) under visible light.
-
Logic: Eosin Y (0.1 mM) + TEOA (amine donor) generates radicals via reductive quenching. This initiates crosslinking of PEG-diacrylate in PBS buffer at room temperature (pH 7.4).
-
Result: Gelation occurs in < 5 minutes. The protein remains bioactive because no metal ions bind to its residues, and no heat is applied.
-
Challenges & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Broad PDI (>1.5) | Slow deactivation (O-ATRP) | Switch to Ph-PTH; ensure light intensity is not too high (radical concentration too high leads to termination). |
| Induction Period | Residual Oxygen | Improve degassing. Oxygen quenches the excited state of organic PCs efficiently. |
| Bleaching | Catalyst Degradation | The catalyst radical cation ( |
| No Polymerization | Inner Filter Effect | Catalyst concentration is too high, absorbing all light at the surface. Dilute the catalyst (ppm range). |
References
-
Treat, N. J., et al. "Metal-Free Atom Transfer Radical Polymerization."[2] Journal of the American Chemical Society, 2014.[2]
-
Pan, X., et al. "Photoinduced Metal-Free Atom Transfer Radical Polymerization of Acrylonitrile with Phenothiazine." Macromolecules, 2015.
-
Corrigan, N., et al. "Organocatalyzed Atom Transfer Radical Polymerization: Perspectives on Catalyst Design and Performance." Chemical Reviews, 2021.
-
Xu, J., et al. "Organic Electron Donor-Acceptor Photoredox Catalysts for Controlled Radical Polymerization." Nature Catalysis, 2018.
-
Boyer, C., et al. "Photocatalytic RAFT Polymerization." Chemical Society Reviews, 2016.
Sources
Kinetic Control in Radical Polymerization: 2-Iodo-2-methylpropionitrile (CP-I) vs. Conventional Halo-Initiators
Executive Summary
This guide provides a kinetic and mechanistic comparison between 2-Iodo-2-methylpropionitrile (CP-I) —a key initiator/chain transfer agent in Iodine Transfer Polymerization (ITP)—and conventional alkyl halides (bromides/chlorides) used in Atom Transfer Radical Polymerization (ATRP).
The Core Finding: While alkyl bromides (e.g., Ethyl
Mechanistic Divergence: Degenerative Transfer vs. Redox Catalysis
The fundamental difference between CP-I and its bromine/chlorine counterparts lies in how the "dormant" polymer chain is activated.
-
CP-I (ITP Pathway): Operates via Degenerative Chain Transfer (DCT) . The C–I bond is weak enough (~220 kJ/mol) to be attacked directly by a propagating radical.[1] The iodine atom "hops" between chains, keeping the concentration of active radicals low without a catalyst.
-
Alkyl Bromides (ATRP Pathway): The C–Br bond (~280 kJ/mol) is too strong for direct radical attack. It requires a Redox Catalyst (typically Cu(I)/Ligand) to abstract the halogen and generate the active radical.
Visualization: Kinetic Pathways
The following diagram illustrates the kinetic bifurcation between the metal-free ITP mechanism (using CP-I) and the metal-mediated ATRP mechanism.
Caption: Comparison of Degenerative Transfer (ITP/CP-I) vs. Redox Activation (ATRP/Bromides).
Kinetic Parameters & Performance Comparison
The choice between CP-I and halo-alternatives is dictated by the trade-off between reaction rate and purity .
Table 1: Kinetic & Physicochemical Properties
| Parameter | This compound (CP-I) | Ethyl | Impact on Polymerization |
| Bond Dissociation Energy (BDE) | ~220 kJ/mol (Weak) | ~280 kJ/mol (Strong) | CP-I allows direct exchange; EBiB requires catalyst. |
| Activation Mechanism | Degenerative Transfer ( | Redox Equilibrium ( | CP-I is "always on" for exchange; EBiB cycles on/off. |
| Dispersity ( | 1.15 – 1.40 | 1.05 – 1.20 | ATRP (EBiB) generally yields narrower distributions.[1] |
| Metal Requirement | None (0 ppm) | High (requires removal) | CP-I is ideal for biomaterials/electronics. |
| Light Sensitivity | High (Photolabile) | Low | CP-I requires dark storage/handling.[1] |
The "Iodine Effect"
The kinetics of CP-I are governed by the high chain transfer constant (
-
Cause: The stability of the intermediate radical formed during the iodine exchange.
-
Result: Slower initiation but high end-group fidelity (~95% iodine retention), allowing for the synthesis of block copolymers.
Experimental Protocol: Synthesis & Application of CP-I
Note on Stability: CP-I is sensitive to light and heat.[1][2] While commercially available, in situ generation or fresh synthesis is recommended for high reproducibility.[1]
Workflow Diagram
Caption: Self-validating workflow for CP-I synthesis and subsequent polymerization.
Detailed Protocol
Phase 1: Synthesis of CP-I (In Situ or Isolation)
-
Reagents: AIBN (Recrystallized), Iodine (
), Toluene (Anhydrous). -
Stoichiometry: AIBN (excess, e.g., 2.5 eq) to
(1 eq). The excess AIBN ensures complete consumption of iodine.[1] -
Reaction:
-
Self-Validation (Critical):
Phase 2: Kinetic Polymerization
-
Setup: Add degassed monomer (e.g., Methyl Methacrylate, Styrene) directly to the CP-I solution.[1]
-
Conditions: Heat to 70–80°C.
-
Note: Unlike ATRP, no ligand or metal salt is added.[1]
-
-
Sampling: Take aliquots every 30 mins.
Critical Analysis: When to Choose CP-I?
Use the following decision matrix to select the appropriate halo-initiator for your application.
| Requirement | Recommended Initiator | Rationale |
| Biomedical / Implantable | CP-I (Iodide) | Eliminates Copper/Iron toxicity risks associated with ATRP. |
| Ultra-Low Dispersity ( | Alkyl Bromide (ATRP) | Metal catalysis provides tighter equilibrium control than iodine exchange. |
| Block Copolymerization | CP-I (Iodide) | High end-group fidelity allows sequential monomer addition without purification.[1] |
| Industrial Scalability | CP-I (Iodide) | Lower cost (no expensive ligands/catalysts) and simpler purification (no metal removal column). |
Expert Insight
While ATRP is often the academic "gold standard" for precision, CP-I/ITP is the industrial pragmatist's choice . The kinetic penalty (slightly broader dispersity) is often outweighed by the elimination of the post-polymerization purification steps required to remove transition metals.
References
-
Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews. Link
-
Goto, A., et al. (1998).[1] Mechanism and Kinetics of Iodide-Mediated Polymerization of Styrene. Macromolecules. Link
-
Lacroix-Desmazes, P., et al. (2005).[1] Reverse Iodine Transfer Polymerization of Methyl Acrylate and n-Butyl Acrylate. Macromolecules. Link
-
Tonnar, J., & Lacroix-Desmazes, P. (2008).[1] Synthesis of this compound and its use in ITP. Polymer. Link
-
European Chemicals Agency (ECHA). (n.d.).[1] this compound - Substance Information. Link[5]
Sources
Cost-benefit analysis of using 2-Iodo-2-methylpropionitrile in large-scale polymerization
Executive Summary: The "Make vs. Buy" Verdict
For industrial-scale polymer synthesis, 2-Iodo-2-methylpropionitrile (CP-I) represents a high-efficiency, low-cost alternative to RAFT and ATRP, provided it is synthesized in-situ .
While commercial CP-I is prohibitively expensive (~€75/g) for bulk use, its precursors (AIBN and Iodine) are commodity chemicals. The primary value proposition of CP-I lies in Iodine Transfer Polymerization (ITP) —a metal-free, sulfur-free Controlled Radical Polymerization (CRP) technique that bridges the gap between the chaos of Free Radical Polymerization (FRP) and the high cost of RAFT/ATRP.
Recommendation:
-
Adopt CP-I if: You require metal-free polymers (biomedical), cannot tolerate sulfur odors (consumer goods), and have the engineering controls to handle light-sensitive reagents.
-
Avoid CP-I if: Your final product cannot tolerate any halide contamination or slight discoloration without a secondary purification step.
Part 1: The Chemistry & Mechanism
Why CP-I Works: Degenerative Chain Transfer
Unlike ATRP (which relies on a metal catalyst redox cycle) or RAFT (which uses dithioesters), CP-I operates via Degenerative Chain Transfer (DT) . The iodine atom at the chain end is "labile"—it hops between growing radical chains and dormant chains.
This mechanism ensures that all chains grow at roughly the same rate, narrowing the Polydispersity Index (PDI) to <1.5, often <1.3.
Mechanism Diagram
The following diagram illustrates the activation/deactivation equilibrium that CP-I establishes.
Caption: Figure 1. The Degenerative Chain Transfer mechanism. The iodine atom acts as a reversible capping agent, ensuring uniform chain growth.
Part 2: Comparative Analysis (CP-I vs. Alternatives)
This table compares CP-I (ITP) against the two dominant competitors: Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).
| Feature | CP-I (ITP) | RAFT | ATRP | Free Radical (FRP) |
| Control Agent Cost | Low (Synthesized from AIBN/I2) | High ( | Medium (Ligands are costly) | Negligible |
| Metal Contamination | None (Ideal for Pharma) | None | High (Requires expensive removal) | None |
| Odor/Color | No odor / Slight yellowing | Strong Sulfur Odor / Colored | No odor / Blue-Green (Cu) | None |
| PDI Control | Good (1.2 – 1.5) | Excellent (<1.1) | Excellent (<1.1) | Poor (>2.0) |
| Industrial Scalability | High (Drop-in for FRP reactors) | Medium (Odor containment issues) | Low (Corrosion/Purification issues) | High |
| End-Group Stability | Low (Iodine is light sensitive) | High (requires cleavage) | High (Stable halide) | N/A |
Key Insight: The "Hidden" Cost of Purity
While ATRP offers tighter PDI control, the cost of removing copper to <10 ppm (FDA requirement) often exceeds the cost of the polymerization itself. CP-I eliminates this downstream processing step entirely.
Part 3: Economic & Scalability Analysis
Material Costs (The "Make" Advantage)
Purchasing CP-I as a reagent is economically unviable for scale-up due to niche supplier pricing. However, generating it in situ drastically alters the economics.
-
Commercial CP-I: ~$75,000 / kg (Prohibitive)
-
In-Situ Generation:
-
AIBN: ~$20 / kg
-
Iodine (I2): ~$60 / kg
-
Effective Cost: <$100 / kg of active initiator.
-
Operational Expenditures (OpEx)
-
Light Sensitivity: CP-I degrades under UV/Visible light. Reactors must be amber-glassed or wrapped in foil. This adds a minor one-time engineering cost but significant procedural constraints.
-
Corrosion: Alkyl iodides can hydrolyze to release HI (hydroiodic acid) if moisture is present. Stainless steel (316L) reactors are generally resistant, but Hastelloy is preferred for long-term durability.
Intellectual Property (IP)
ITP is largely off-patent compared to newer generations of RAFT/ATRP, reducing licensing burdens for generic drug formulation.
Part 4: Experimental Protocols
Protocol A: In-Situ Synthesis of CP-I (Cost-Optimized)
Safety Warning: This reaction produces Nitrogen gas (
Reagents:
-
AIBN (Azobisisobutyronitrile): 1.0 eq
-
Iodine (
): 0.5 - 0.6 eq -
Solvent: Toluene or Ethyl Acetate (degassed)
Workflow:
-
Charge: Dissolve AIBN in the solvent in a jacketed reactor.
-
Purge: Sparge with Argon/Nitrogen for 30 mins to remove oxygen.
-
Addition: Add solid Iodine (
). The solution will turn dark violet. -
Reaction: Heat to 70°C .
-
Observation: The violet color will fade to a light amber/yellow as the iodine reacts with the radical flux.
-
Gas Evolution:
gas will evolve vigorously. Monitor pressure.
-
-
Completion: Once the violet color disappears (approx. 2-4 hours), the solution contains CP-I.
-
Usage: Use this solution directly for polymerization (do not isolate).
Protocol B: Polymerization Scale-Up Decision Matrix
Use this flowchart to determine if CP-I is the correct route for your specific monomer/application.
Caption: Figure 2. Decision Matrix for selecting CP-I over RAFT or ATRP based on contamination and control requirements.
Part 5: Post-Polymerization Processing (End-Group Removal)
One major critique of CP-I is the terminal iodine atom, which can cause yellowing over time. For high-value applications, this must be removed.
Cost-Effective Removal Strategy:
-
Heat Treatment: Heating the polymer to >150°C often causes elimination of HI, leaving a terminal double bond (macromonomer).
-
Nucleophilic Substitution: Reacting the polymer with a primary amine or azide. This turns a "defect" into a "feature" (functionalization), adding value to the final product.
References
- Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience.
-
TCI Chemicals. (n.d.). This compound Product Specifications. Retrieved from (Source for commercial pricing and physical properties).
- Lacroix-Desmazes, P., et al. (2005). Reverse Iodine Transfer Polymerization of Methyl Acrylate in Suspension. Macromolecules.
-
PubChem. (2025).[1][2] this compound Compound Summary. Retrieved from (Toxicity and Safety Data).
- Goto, A., & Fukuda, T. (1998). Mechanism and Kinetics of Iodide-Mediated Polymerization of Styrene. Macromolecules.
Sources
Environmental impact comparison of different controlled radical polymerization methods
Executive Summary: The "Green Premium" in Controlled Polymerization
In pharmaceutical applications, the choice of polymerization method is no longer solely about dispersity (
This guide compares the three dominant Controlled Radical Polymerization (CRP) methods—ATRP , RAFT , and NMP —through the lens of Green Chemistry. While traditional ATRP offers supreme control, it historically carried a heavy "tax" in metal contamination. Conversely, RAFT offers a metal-free route but introduces sulfur-based challenges.
Key Insight: The industry is pivoting toward Photo-induced systems (Photo-ATRP, PET-RAFT) which lower energy consumption (room temperature), allow aqueous media, and often tolerate oxygen, drastically reducing the E-Factor (waste-to-product ratio).
Comparative Analysis: The Green Chemistry Matrix
The following table contrasts the environmental and operational footprints of standard thermal methods versus their modern "green" counterparts.
| Feature | ATRP (Traditional) | ATRP (Modern: ARGET/Photo) | RAFT (Traditional) | PET-RAFT (Green/Photo) | NMP (Nitroxide) |
| Control Mechanism | Metal-Ligand Redox | Continuous Activator Regeneration | Degenerative Chain Transfer | Photo-induced Electron Transfer | Thermal Dissociation |
| Catalyst Load | High (1000+ ppm Cu) | Ultra-low (<50 ppm Cu) | Metal-Free (CTA Agent) | Metal-Free (ppm Organic Dye/Zn) | Catalyst-Free |
| Toxicity Concern | High (Copper removal mandatory) | Low (Trace Cu, often acceptable) | Moderate (Sulfur/Cytotoxicity) | Low (Biocompatible dyes avail.) | Low (Nitroxide stable) |
| Energy Profile | High ( | Low (RT / Visible Light) | High ( | Low (RT / Visible Light) | Very High ( |
| Solvent Waste | High (Post-rxn purification) | Moderate (Aqueous friendly) | High (Precipitation req.) | Lowest (Water/Open-to-Air) | Low (Bulk possible) |
| Purification | Ion Exchange / Alumina | Simple Precipitation | Dialysis / Cleavage | Dialysis | Simple Precipitation |
| E-Factor Driver | Metal removal + Solvent | Solvent only | CTA synthesis + Solvent | Solvent only | Energy + Monomer recovery |
Critical Drivers of Environmental Impact
The Solvent Factor (The Hidden Polluter)
Life Cycle Assessments (LCA) indicate that 80–90% of the cumulative energy demand and toxicity in CRP comes from solvent use and recovery, not the polymer itself.
-
ATRP: Often requires polar aprotic solvents (DMF, DMSO) which are reprotoxic.
-
Green Solution: Aqueous PET-RAFT or Photo-ATRP in water . Water has zero VOCs, but requires energy-intensive freeze-drying.
The Metal vs. Sulfur Trade-off
-
ATRP (Copper): Even trace copper can catalyze oxidative stress in biological systems. Removal requires passing through silica/alumina columns, generating solid waste.
-
RAFT (Sulfur): RAFT agents (thiocarbonylthio groups) can degrade into odorous thiols or cause cytotoxicity. They often require end-group removal (aminolysis or radical induced reduction) for pharma applications, adding a synthetic step.
Experimental Case Study: Oxygen-Tolerant Aqueous PET-RAFT
A self-validating, metal-free protocol for synthesizing protein-polymer conjugates or drug vectors.
Why this protocol? It utilizes Photo-induced Electron Transfer (PET) to activate the RAFT agent.[1] It uses a biocompatible photocatalyst (e.g., Eosin Y or Zinc Porphyrin) and, crucially, consumes dissolved oxygen during the induction period, allowing the reaction to proceed in open vessels without inert gas bubbling (a major energy/gas saver).
Protocol: Synthesis of Poly(N-acryloylmorpholine) (PNAM)
Reagents:
-
Monomer: N-acryloylmorpholine (NAM) - 1.0 g
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) - 10 mg
-
Photocatalyst: Zinc tetraphenylporphyrin (ZnTPP) or Eosin Y - 0.5 mg (approx 50 ppm relative to monomer)
-
Solvent: Water/DMSO mixture (9:1 v/v) - 4 mL (DMSO helps solubilize the CTA)
-
Light Source: Yellow LED (
nm) or Blue LED (depending on catalyst absorption).
Step-by-Step Workflow:
-
Stock Preparation: Prepare a stock solution of the CTA and Photocatalyst in the small volume of DMSO.
-
Mixing: Dissolve the Monomer (NAM) in water. Add the CTA/Catalyst stock.
-
Target Ratio: [Monomer]:[CTA]:[Catalyst] = 200:1:0.05.
-
-
Oxygen Scavenging (The "Green" Step):
-
Do NOT purge with Nitrogen.
-
Seal the vial (optional) or leave open (if using specific "enzyme-mimic" additives like ascorbic acid, but for standard PET, a sealed vial with headspace air is fine).
-
Observation: An induction period (10-30 mins) occurs where the excited catalyst converts singlet oxygen (
) to non-radical species or consumes it via interaction with the CTA.
-
-
Polymerization:
-
Once oxygen is depleted, the liquid turns slightly viscous as polymerization triggers.
-
Irradiate for 2–4 hours at Room Temperature.
-
-
Termination: simply turn off the light (Temporal Control).
-
Purification:
-
Precipitate into cold diethyl ether OR dialyze against water (MWCO 3.5 kDa) to remove unreacted monomer and catalyst.
-
Yield Check: Gravimetric analysis after lyophilization.
-
Validation Checkpoint:
-
Visual: The reaction should stop immediately when light is removed.
-
NMR: Check vinyl proton disappearance (5.6–6.4 ppm).
-
GPC: Dispersity (
) should be < 1.20. If , oxygen was not fully depleted before propagation, or light intensity was too high (radical termination).
Visualizing the Mechanism (PET-RAFT)
The following diagram illustrates the PET-RAFT cycle, highlighting the "On/Off" switch provided by light and the specific pathways for oxygen consumption versus chain propagation.
Caption: Figure 1. Mechanism of Photo-induced Electron Transfer (PET) RAFT polymerization. Note the dual role of the excited photocatalyst (PC) in both scavenging oxygen (induction) and activating the CTA (propagation).*
References
-
Matyjaszewski, K. (2018). Advanced Materials by Atom Transfer Radical Polymerization. Advanced Materials. [Link]
-
Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. [Link]
-
Xu, J., Jung, K., & Boyer, C. (2014). Oxygen Tolerance in Living Radical Polymerization: Natural Evolution and Emerging Trends. Macromolecules. [Link]
-
Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry. [Link]
-
Corrigan, N., et al. (2019). Mediated Photopolymerization in the Presence of Oxygen. Chemical Reviews. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Iodo-2-methylpropionitrile
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a paramount aspect of laboratory safety and environmental stewardship. 2-Iodo-2-methylpropionitrile (CAS RN: 19481-79-9) is a valuable reagent, particularly in polymer chemistry, but its handling and disposal demand meticulous attention due to its significant hazard profile. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in safety, regulatory compliance, and scientific best practices.
The "Why": Understanding the Hazard Profile
Proper disposal procedures are not arbitrary; they are a direct response to the inherent chemical properties and toxicological risks of a substance. This compound is a combustible liquid that is highly toxic and presents multiple health hazards.[1][2] Its instability, particularly its sensitivity to light, air, and heat, further complicates its handling and necessitates careful storage of both the product and its waste.[1][2]
The causality behind our stringent disposal protocol is rooted in preventing exposure and environmental contamination. This compound is toxic if swallowed, inhaled, or if it comes into contact with skin.[1][2] Furthermore, it is suspected of causing genetic defects, making the prevention of any exposure a critical priority.[2][3]
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Hazard Statement | Rationale for Disposal Protocol |
|---|---|---|
| Acute Toxicity | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2] | All waste must be securely contained to prevent any route of exposure. Contaminated PPE is considered hazardous waste. |
| Skin & Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation.[1][2] | Mandates the use of specific gloves and eye/face protection during handling and disposal. |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects.[2][3] | Reinforces the principle of ALARA (As Low As Reasonably Achievable) exposure and the need for closed-system handling. |
| Physical Hazard | H227: Combustible liquid.[1][2] | Waste must be stored away from heat, sparks, and open flames.[1][4] |
| Instability | Light, Air, and Heat Sensitive.[1][2] | Waste containers should be opaque or stored in the dark. They must be kept sealed to minimize air exposure. |
Pre-Disposal Safety: Engineering Controls & PPE
Before generating waste, the appropriate safety measures must be in place. The principle here is to create a multi-layered defense system that protects the researcher and the environment.
-
Primary Engineering Control: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to manage toxic vapors.[1][4][5]
-
Secondary Personal Protection: The correct Personal Protective Equipment (PPE) is non-negotiable.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Causality and Rationale |
|---|---|---|
| Hand Protection | Nitrile gloves.[5] | Protects against skin contact and irritation, which are primary exposure routes for this toxic compound.[1] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[1][5] | Prevents eye contact with the liquid, which can cause serious irritation.[1] A face shield should be worn if there is a splash risk. |
| Body Protection | Fastened laboratory coat.[5] | Protects skin and personal clothing from contamination. Contaminated lab coats must be professionally decontaminated. |
| Respiratory | Not typically required if used in a fume hood. | If a fume hood is not available or exposure limits may be exceeded, a full-face respirator with appropriate cartridges is necessary.[6] |
Waste Segregation & Containment: A Self-Validating System
The core of a trustworthy disposal protocol is a robust system for waste segregation and containment. This ensures that incompatible materials are not mixed and that all waste is clearly identified for the safety of all personnel, including those in waste management.
The Cardinal Rule: Any material that comes into contact with this compound is considered hazardous waste. This includes the primary liquid, contaminated solvents, PPE, pipette tips, and spill cleanup materials.
Step-by-Step Containment Protocol:
-
Select the Correct Waste Container:
-
Liquid Waste: Use a dedicated, shatter-resistant, and clearly labeled hazardous waste container.[5] An amber glass bottle with a screw cap is ideal to protect the contents from light. Ensure the container is compatible with organic nitriles and halogenated compounds.
-
Solid Waste (Contaminated Debris): Use a designated, sealable container, such as a pail or a double-bagged, heavy-duty polyethylene bag, for contaminated gloves, wipes, and absorbent pads.[5]
-
-
Labeling is Critical: Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents.
-
The specific hazard characteristics: "Toxic," "Combustible," "Mutagen."
-
The date the first waste was added.
-
-
Containment:
-
Keep the waste container closed at all times, except when adding waste.[4][6]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator, away from drains, and in a location that minimizes the risk of spills.
-
Do not mix this waste stream with other chemicals, particularly strong oxidizing agents, bases, or bleach, to prevent violent reactions or the generation of toxic fumes.[4][7][8]
-
Disposal Procedures: From Lab Bench to Final Disposition
Disposal must be handled through a licensed professional waste disposal service.[9] Your institution's Environmental Health and Safety (EHS) office is your primary resource and coordinator for this process.
Protocol for Routine Laboratory Waste:
-
Accumulation: Collect waste in your properly labeled SAA container as described in Section 3.
-
Volume Check: Do not overfill containers. Stop at 90% capacity to allow for vapor expansion and prevent spills.
-
Request Pickup: Once the container is full or you are finished with the project, contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific online or paper-based request procedures.
-
Documentation: Complete any required waste manifests or tags provided by EHS. Accuracy is essential for regulatory compliance.
Protocol for Spill & Decontamination Waste:
Small, manageable spills can be handled internally, but the resulting waste is highly hazardous.
-
Alert & Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.[8]
-
Eliminate Ignition Sources: Turn off any nearby hot plates, stirrers, or other potential ignition sources.[8]
-
Absorb: Cover the spill with a chemically inert absorbent material, such as vermiculite or sand.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Using non-sparking tools, carefully collect the absorbent material and place it into your designated solid hazardous waste container.[4]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), and place the cleaning wipes into the solid waste container.
-
Dispose: Seal the container and arrange for pickup via your EHS office, ensuring it is labeled as "Spill Debris containing this compound."
Waste Management Decision Workflow
The following diagram outlines the logical flow for managing waste generated from processes involving this compound.
Caption: Decision workflow for handling this compound waste.
Emergency Response
In the event of an exposure, immediate and correct action is vital.
-
Inhalation: Remove the person to fresh air and call for immediate medical assistance.[1]
-
Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected skin with plenty of water.[1] Call a poison center or doctor.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Immediately call a poison center or doctor. Rinse mouth.[1][2]
Disposing of this compound is a process governed by its hazardous nature. By understanding the risks and adhering to these detailed protocols, you ensure a safe laboratory environment, protect yourself and your colleagues, and maintain regulatory compliance.
References
- Starshinechemical. (n.d.). This compound.
- Duke SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
- Fisher Scientific. (2012, March 14). Safety Data Sheet: 2-Iodo-2-methylpropane.
- World Nuclear Association. (2024, April 30). Storage and Disposal of Radioactive Waste.
- TCI Chemicals. (n.d.). This compound.
- Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
- Sigma-Aldrich. (2013, February 7). Safety Data Sheet: 2,2′-Azobis(2-methylpropionitrile).
- CymitQuimica. (2021, November 11). Safety Data Sheet: 2,2'-Azobis(2-methylpropionitrile).
- ECHEMI. (n.d.). 2-Iodo-2-methylpropane SDS, 558-17-8 Safety Data Sheets.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- ChemicalBook. (2023, June 8). This compound.
- AiFChem. (n.d.). 19481-79-9 | this compound.
- Google Patents. (n.d.). JPH06144803A - Recovery of iodine from waste liquid containing organoiodine compound.
- Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- International Atomic Energy Agency. (2001). Handling and Processing of Radioactive Waste from Nuclear Applications.
- Wikipedia. (n.d.). Radioactive waste.
- ResearchGate. (n.d.). The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone.
- New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
- International Atomic Energy Agency. (n.d.). Management of Alpha-Contaminated Wastes.
- Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
- World Nuclear Association. (2025, November 22). Radioactive Waste Management.
Sources
- 1. This compound | Starshinechemical [starshinechemical.com]
- 2. This compound | 19481-79-9 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 19481-79-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. echemi.com [echemi.com]
- 7. case.edu [case.edu]
- 8. nj.gov [nj.gov]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 2-Iodo-2-methylpropionitrile
Content Type: Operational Safety & Logistics Guide Target Audience: Polymer Chemists, R&D Scientists, EHS Officers CAS: 19481-79-9[1][2]
Executive Summary: The Hazard Landscape
2-Iodo-2-methylpropionitrile (often abbreviated as CP-I or AIBN-I) is not a standard solvent or reagent; it is a specialized alkyl iodide initiator used primarily in Reverse Iodine Transfer Polymerization (RITP) .
Unlike its precursor AIBN, CP-I possesses a weak Carbon-Iodine (C-I) bond. This structural feature drives its utility as a radical source but introduces three distinct hazard vectors that standard lab safety often overlooks:
-
High Acute Toxicity (Category 3): Fatal or toxic if swallowed, inhaled, or absorbed through skin (H301+H311+H331).[3]
-
Alkylating Potential (H341): As an alkyl iodide, it is a suspected mutagen. It can alkylate DNA/proteins, necessitating barrier protection beyond standard "splash" protocols.
-
Photolytic Instability: The C-I bond cleaves under visible light, releasing free Iodine (
), which is corrosive and indicates reagent degradation.
Part 1: Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with alkyl iodides. Alkyl iodides are small, non-polar molecules that permeate nitrile rubber rapidly.
The "Barrier-in-Depth" Strategy
For handling pure CP-I (liquid/oil), utilize a multi-layer approach.
| PPE Component | Specification | Operational Logic |
| Primary Hand Protection | Silver Shield® / 4H® (PE/EVOH Laminate) | Mandatory for Pure Stock. Laminates provide >8 hours breakthrough time against alkyl iodides. Standard nitrile may fail in <15 mins. |
| Secondary Hand Protection | Nitrile (5-8 mil) | Wear over the laminate glove to provide dexterity and grip (laminates are slippery/loose). |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the volatility and high toxicity of the vapor. |
| Respiratory Protection | Fume Hood (Face Velocity >100 fpm) | Strict Requirement. Do not handle on an open bench. If hood work is impossible, a Full-Face Respirator with Organic Vapor (OV) cartridges is required. |
| Body Protection | Lab Coat (Cotton/Poly) + Apron | A chemical-resistant apron (Tychem® or similar) is recommended during transfer of volumes >10 mL. |
Part 2: Operational Protocols
2.1 Storage & Stability Logic
CP-I is thermodynamically unstable. Improper storage leads to "Iodine Death"—the irreversible formation of
-
Temperature: Store frozen (-20°C is ideal; <0°C is mandatory).
-
Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates decomposition.
-
Light: Amber vials are non-negotiable. Wrap clear vessels in aluminum foil immediately.
2.2 Workflow: From Freezer to Reactor
The following workflow minimizes exposure to the operator and prevents degradation of the reagent.
Figure 1: Operational workflow for CP-I handling. Note the critical visual inspection step.
2.3 Step-by-Step Handling Procedure
Step 1: Thawing
-
Remove the vial from the freezer.
-
Do not open immediately. Allow the vial to reach room temperature inside a desiccator or hood. Opening a cold vial condenses atmospheric water, which hydrolyzes the nitrile group.
Step 2: Visual Validation
-
-
Pale Yellow/Straw: Good quality.
-
Dark Purple/Brown: Significant free iodine release. Do not use. The stoichiometry of your polymerization will be compromised.
-
Step 3: Transfer (The "Closed Loop" Method)
-
Avoid pouring.[6] Pouring increases surface area for volatilization.
-
Use a gas-tight syringe with a long needle.
-
Flush the syringe with Nitrogen/Argon 3 times before drawing the liquid.
-
Inject directly into the reaction solvent (which should already be degassed).
Step 4: Decontamination of Tools
-
The needle and syringe will contain toxic residue.
-
Draw up acetone followed by a 10% Sodium Thiosulfate solution.
-
Why? Thiosulfate reduces any free iodine (
) to harmless iodide ( ) and acetone solubilizes the organic residue.
-
Part 3: Emergency & Disposal[5][7]
Spills
-
Evacuate: If the spill is outside the hood (>5 mL), evacuate the area due to acute inhalation toxicity.
-
PPE: Don Silver Shield gloves and a respirator before re-entering.
-
Neutralization: Cover the spill with a mixture of sand and solid Sodium Thiosulfate . The thiosulfate will turn the purple iodine stains colorless.
-
Cleanup: Sweep into a hazardous waste container labeled "Toxic Organic Waste - Halogenated."
Waste Disposal[6][7]
-
Never mix with strong oxidizers or strong acids (risk of HCN release from the nitrile group).
-
Segregate as Halogenated Organic Waste .
-
If the waste is dark purple (iodine rich), add sodium thiosulfate solution until the color fades before sealing the waste drum to prevent vapor pressure buildup from sublimation.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 549274, this compound. Retrieved February 7, 2026, from [Link]
Sources
- 1. 19481-79-9 | this compound - AiFChem [aifchem.com]
- 2. This compound | 19481-79-9 [chemicalbook.com]
- 3. This compound | C4H6IN | CID 549274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. fishersci.com [fishersci.com]
- 7. This compound | Starshinechemical [starshinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
